Product packaging for 2-Fluoro-5-nitrobenzotrifluoride(Cat. No.:CAS No. 400-74-8)

2-Fluoro-5-nitrobenzotrifluoride

Cat. No.: B1295085
CAS No.: 400-74-8
M. Wt: 209.1 g/mol
InChI Key: DNTHMWUMRGOJRY-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzotrifluoride is formed during the fluorodenitration of 2-(4-chlorobenzene sulfonyl)-5-nitrotrifluoride using tetramethyl ammonium fluoride.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F4NO2 B1295085 2-Fluoro-5-nitrobenzotrifluoride CAS No. 400-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-nitro-2-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3F4NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
Source PubChem
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InChI Key

DNTHMWUMRGOJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20193064
Record name alpha,alpha,alpha-2-Tetrafluorotoluene
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Molecular Weight

209.10 g/mol
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CAS No.

400-74-8
Record name 2-Fluoro-5-nitrobenzotrifluoride
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Record name 2-Fluoro-5-nitrobenzotrifluoride
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Record name α,α,α-2-tetrafluorotoluene
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Record name 2-Fluoro-5-nitrobenzotrifluoride
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Foundational & Exploratory

In-Depth Technical Guide: Physio-chemical Properties of 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrobenzotrifluoride, also known by its IUPAC name 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts a distinct set of physio-chemical properties. These characteristics, such as enhanced metabolic stability and lipophilicity, make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of its substituents also makes it a useful building block in the development of advanced polymers and specialty materials. This guide provides a comprehensive overview of its core physio-chemical properties, experimental protocols for their determination, and a representative synthetic pathway.

Core Physio-chemical Properties

The fundamental physio-chemical properties of this compound are summarized in the tables below. This data is essential for predicting its behavior in chemical reactions, biological systems, and for ensuring safe handling and storage.

Identification and Structure
IdentifierValue
IUPAC Name 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene
CAS Number 400-74-8[1][2]
Molecular Formula C₇H₃F₄NO₂[1][2]
Molecular Weight 209.10 g/mol [1]
SMILES O=--INVALID-LINK--c1ccc(F)c(c1)C(F)(F)F
InChI Key DNTHMWUMRGOJRY-UHFFFAOYSA-N
Synonyms 5-Nitro-α,α,α,2-tetrafluorotoluene, 3-(Trifluoromethyl)-4-fluoronitrobenzene[1]
Physical and Chemical Properties
PropertyValue
Appearance Light yellow to amber clear liquid[1]
Melting Point 22-24 °C[1][2]
Boiling Point 105-110 °C at 25 mmHg
Density 1.522 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.465[2]
Flash Point 92 °C (197.6 °F) - closed cup
LogP 3.27590[2]
Purity ≥ 98% (by GC)[1]
Solubility Data for specific solvents is not readily available in published literature. However, its LogP value suggests good solubility in organic solvents like ethanol, methanol, and DMSO.

Spectroscopic Data

While specific, verified spectra for this compound are not widely published, the following section outlines the expected Nuclear Magnetic Resonance (NMR) characteristics based on its structure and data from analogous compounds. NMR spectroscopy is a primary method for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The three protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.

  • 13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Carbons bonded to the single fluorine atom and the nitro group will also show characteristic shifts.

  • 19F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. Two signals are expected: one for the single fluorine atom on the ring and another for the trifluoromethyl (-CF₃) group. The chemical shift of the -CF₃ group is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard.

Experimental Protocols

The following are detailed methodologies for determining the key physio-chemical properties of this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of the solid compound is introduced into the open end of a capillary tube.

    • The tube is gently tapped to pack the sample into the sealed end, to a height of 1-2 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to obtain an approximate melting point.

    • The apparatus is allowed to cool, and a second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Micro-scale)

The boiling point at reduced pressure is determined using a micro-boiling point method.

  • Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube (sealed at one end), heating source (oil bath or heating mantle).

  • Procedure:

    • A small volume (a few milliliters) of the liquid is placed in the test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus is attached to a vacuum source to achieve the desired pressure (e.g., 25 mmHg).

    • The sample is heated gently and continuously.

    • A rapid and continuous stream of bubbles will emerge from the inverted capillary tube as the liquid boils.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Apparatus: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • The solution is transferred to a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • 13C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon.

    • Chemical shifts are referenced to the deuterated solvent peak.

  • 19F NMR Acquisition:

    • The spectrometer is tuned to the fluorine frequency.

    • A standard one-pulse experiment is performed, often with proton decoupling.

    • Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).

Synthesis Pathway and Logical Workflow

This compound is commonly synthesized via the nitration of a suitable precursor. A representative and logical pathway is the nitration of m-fluorobenzotrifluoride.

Representative Synthesis: Nitration of m-Fluorobenzotrifluoride

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the fluorine (ortho, para-directing) and the trifluoromethyl group (meta-directing) favor the formation of the desired isomer.

Synthesis_Workflow Start Start: m-Fluorobenzotrifluoride Reaction Nitration Reaction (Electrophilic Aromatic Substitution) Start->Reaction Reactant Reagents Nitrating Agent: HNO₃ / H₂SO₄ Reagents->Reaction Conditions Product Product: This compound Reaction->Product Forms Purification Workup & Purification (e.g., Column Chromatography) Product->Purification FinalProduct Final Purified Product Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physio-chemical properties that make it highly valuable for research and development in the pharmaceutical and agrochemical industries. The data and protocols presented in this guide offer a foundational resource for scientists working with this compound, enabling its effective use in synthesis and ensuring appropriate handling and characterization. Further research to quantify its solubility in a range of solvents and to publish definitive NMR spectral data would be a valuable addition to the scientific literature.

References

Synthesis and Characterization of 2-Fluoro-5-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-Fluoro-5-nitrobenzotrifluoride (CAS No. 400-74-8), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document outlines a representative synthetic pathway, detailed experimental protocols, and comprehensive characterization data.

Physicochemical Properties

This compound is a light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₃F₄NO₂[2]
Molecular Weight 209.10 g/mol
Appearance Light yellow to amber clear liquid[1]
Melting Point 22 - 24 °C[1]
Boiling Point 105-110 °C at 25 mmHg
Density 1.522 g/mL at 25 °C
Refractive Index (n20/D) 1.465
Flash Point 92 °C (closed cup)
InChI Key DNTHMWUMRGOJRY-UHFFFAOYSA-N
SMILES O=--INVALID-LINK--c1ccc(F)c(c1)C(F)(F)F

Synthesis of this compound

A plausible synthetic route involves the nitration of 2-fluorobenzotrifluoride. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the fluorine and trifluoromethyl groups will influence the position of nitration.

Synthesis_Pathway 2-Fluorobenzotrifluoride 2-Fluorobenzotrifluoride Reaction Reaction 2-Fluorobenzotrifluoride->Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Workup_Purification Workup_Purification Reaction->Workup_Purification Crude Product This compound This compound Workup_Purification->this compound Purified Product

A plausible synthetic pathway for this compound.
Representative Experimental Protocol: Nitration

The following protocol is a representative procedure for the nitration of a fluorinated benzotrifluoride derivative, adapted from patented methods for similar compounds.[3]

Materials:

  • 2-Fluorobenzotrifluoride

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice-water mixture

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vessel with stirring and cooling capabilities

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the mixed acid by adding a specific molar ratio of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath to maintain a low temperature.

  • Nitration Reaction:

    • Charge the reaction vessel with 2-fluorobenzotrifluoride.

    • Cool the vessel to 0-5 °C using an ice bath.

    • Under vigorous stirring, add the prepared nitrating mixture dropwise to the 2-fluorobenzotrifluoride, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete conversion.

  • Reaction Quenching:

    • Carefully pour the reaction mixture into a beaker containing an ice-water mixture with stirring to quench the reaction.

  • Work-up and Purification:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent such as dichloromethane.

    • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (1H, 13C, 19F) Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation IR Infrared (IR) Spectroscopy IR->Structural_Confirmation MS Mass Spectrometry (MS) MS->Structural_Confirmation GC Gas Chromatography (GC) GC->Structural_Confirmation Synthesized_Product Synthesized This compound Synthesized_Product->NMR Synthesized_Product->IR Synthesized_Product->MS Synthesized_Product->GC

Workflow for the characterization of this compound.
Spectroscopic Data

While detailed, experimentally-derived NMR spectra for this compound are not widely available in the literature, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the fluorine and nitro groups will also show characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom attached to the ring and another for the trifluoromethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C-F (Aromatic)1250 - 1100
C-F (Trifluoromethyl)1350 - 1120
N-O (Nitro, asymmetric)1550 - 1500
N-O (Nitro, symmetric)1355 - 1315
C=C (Aromatic)1600 - 1450
C-H (Aromatic)3100 - 3000

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.10 g/mol ). The fragmentation pattern will provide further structural information. The NIST WebBook provides access to the mass spectrum of this compound.[4]

Chromatographic Analysis

Gas Chromatography (GC):

Gas chromatography is a valuable technique for assessing the purity of the synthesized this compound. A pure sample will show a single peak under appropriate GC conditions. The retention time can be used for identification when compared to a standard. Commercial suppliers often report purity as ≥ 98% (GC).[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from heat and ignition sources.

Applications

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl and nitro groups can be further functionalized to introduce a variety of substituents, making it a valuable intermediate for the synthesis of complex target molecules. For example, it can be used in the synthesis of [3-(4-nitro-2-trifluoromethylphenyl)aminophenyl]dihydroxyborane.

References

An In-depth Technical Guide to 2-Fluoro-5-nitrobenzotrifluoride (CAS Number: 400-74-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrobenzotrifluoride (CAS No. 400-74-8), a key fluorinated aromatic compound. It is an essential resource for professionals in organic synthesis, medicinal chemistry, and agrochemical development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Core Chemical and Physical Properties

This compound is a light yellow to amber liquid at room temperature.[1][2] Its trifluoromethyl group and nitro group contribute to its high electron-withdrawing nature, making it a valuable intermediate in various chemical reactions.[1] The presence of fluorine atoms enhances its lipophilicity, a desirable characteristic in drug design for improved membrane permeability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 400-74-8[1][3][4]
Molecular Formula C₇H₃F₄NO₂[1][2]
Molecular Weight 209.10 g/mol [4]
Appearance Light yellow to amber to dark green clear liquid[1]
Melting Point 22-24 °C[1]
Boiling Point 105-110 °C at 25 mmHg
Density 1.522 g/mL at 25 °C
Refractive Index n20/D 1.465
Flash Point 92 °C (197.6 °F) - closed cup[4]

Safety and Handling

This compound is classified as a harmful and irritant compound.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this chemical.[4]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray[4]
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Synthesis

This fluorinated building block is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is known to enhance biological activity and metabolic stability in active pharmaceutical ingredients and agrochemical formulations.[7][8]

Pharmaceutical Intermediate

This compound serves as a key starting material for creating compounds with enhanced biological activity.[1] For instance, it can be used in the synthesis of [3-(4-nitro-2-trifluoromethylphenyl)aminophenyl]dihydroxyborane.

Agrochemical Formulation

In the agrochemical industry, it is utilized in the development of effective pesticides and herbicides.[1] The unique properties of the trifluoromethyl group contribute to the potency of the final agrochemical products.[7]

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of this compound is through the fluorodenitration of a suitable precursor. For example, it can be formed from 2-(4-chlorobenzene sulfonyl)-5-nitrotrifluoride using tetramethyl ammonium fluoride.

A general workflow for a nitration reaction to produce a similar compound, 5-fluoro-2-nitrobenzotrifluoride, in a continuous-flow millireactor system involves the nitration of 3-fluorobenzotrifluoride with a mixed acid nitrating agent.[9] This modern approach allows for better control over reaction conditions and improved safety and efficiency compared to traditional batch reactors.[9]

G cluster_prep Reactant Preparation cluster_reaction Continuous-Flow Reaction cluster_workup Work-up & Purification 3-Fluorobenzotrifluoride 3-Fluorobenzotrifluoride Millireactor Millireactor 3-Fluorobenzotrifluoride->Millireactor Substrate Feed Mixed_Acid Mixed Acid (HNO3/H2SO4) Mixed_Acid->Millireactor Nitrating Agent Feed Quenching Quenching Millireactor->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product 5-Fluoro-2-nitrobenzotrifluoride Purification->Final_Product Isolated Product

Caption: Continuous-flow synthesis of a nitrobenzotrifluoride isomer.

Logical Relationships in Drug Discovery

The journey from a chemical intermediate like this compound to a potential drug candidate involves a structured and logical progression of research and development activities.

G Start This compound (Building Block) Synthesis Chemical Synthesis (e.g., Suzuki Coupling, SNAr) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo & In vitro) Lead_Opt->Preclinical Candidate Drug Candidate Selection Preclinical->Candidate

Caption: Drug discovery workflow starting from a key intermediate.

While specific signaling pathways directly modulated by derivatives of this compound are proprietary or require further research, it is known that nitroaromatic compounds can exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often through mechanisms involving oxidative stress. Further investigation into the derivatives of this compound is warranted to elucidate their specific molecular targets and signaling pathway interactions.

References

Spectroscopic Profile of 2-Fluoro-5-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document presents available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
1570 – 1490StrongAsymmetric NO₂ Stretch
1390 – 1300StrongSymmetric NO₂ Stretch
~1320StrongC-F Stretch (Aromatic)
1100 - 1400StrongC-F Stretch (CF₃)
3100 – 3000MediumAromatic C-H Stretch

Note: The IR spectrum for this compound is available on the NIST WebBook.[2][3] The provided table is based on typical absorption regions for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.5 - 8.5m3HAromatic Protons

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~160 (d)C-F
~148C-NO₂
120 - 140Aromatic C-H
~125 (q)C-CF₃
~123 (q)CF₃

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (ppm)Assignment
-60 to -65CF₃
-110 to -120Ar-F
Mass Spectrometry (MS)

The mass spectrum (electron ionization) for this compound is available on the NIST WebBook.[2][3] The molecular weight of the compound is 209.10 g/mol .

Key Fragments (m/z)

m/zProposed Fragment
209[M]⁺
190[M-F]⁺
163[M-NO₂]⁺
140[M-CF₃]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following provides standard methodologies for the analysis of similar fluorinated aromatic compounds.[4]

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequence is used. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

    • ¹³C NMR: Proton-decoupled pulse sequence is used to obtain singlets for each carbon environment. Chemical shifts are referenced to the solvent peak.

    • ¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. Chemical shifts are referenced to an external standard such as CFCl₃ at 0 ppm.[5]

  • Typical Parameters:

    • ¹H NMR: Pulse angle 30-45°, relaxation delay 1-2 s.

    • ¹³C NMR: Pulse angle 30-45°, relaxation delay 2-5 s.

    • ¹⁹F NMR: Pulse angle 30-45°, relaxation delay 1-2 s.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

    • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.

    • Temperature Program: A temperature gradient is used to separate the compound from any impurities. A typical program might start at 50°C and ramp up to 250°C.

    • Carrier Gas: Helium is used as the carrier gas.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

    • Detection: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_result Final Characterization Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Result Complete Spectroscopic Profile IR_Data->Result NMR_Data->Result MS_Data->Result

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-nitrobenzotrifluoride (CAS No: 400-74-8) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its chemical architecture, featuring a trifluoromethyl group (-CF3), a nitro group (-NO2), and a fluorine atom (-F) on a benzene ring, imparts a unique profile of reactivity and stability. The strong electron-withdrawing nature of the -CF3 and -NO2 groups renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of its synthetic utility. This guide provides a comprehensive overview of its physicochemical properties, chemical reactivity, stability, and safe handling protocols, supported by experimental insights and visual diagrams to aid in its practical application.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and safety data sheets.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 400-74-8[1][2][3]
Molecular Formula C₇H₃F₄NO₂[1][2][3]
Molecular Weight 209.10 g/mol [1][2][3]
Appearance Clear pale yellow to light yellow liquid[1][2]
Melting Point 22-24 °C[1][2]
Boiling Point 105-110 °C at 25 mmHg[2][3]
Density 1.522 - 1.53 g/mL at 25 °C[1][2][3]
Refractive Index (n20/D) 1.46 - 1.465[2][3]
Flash Point 92 °C (197.6 °F) - closed cup[3]
Safety and Hazard Information

Safe handling is paramount when working with this reagent. The compound is classified as an irritant and is harmful if swallowed.[4][5]

Hazard TypeGHS ClassificationPrecautionary StatementsSource(s)
Health Hazards H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing mist/vapours/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]
Environmental Hazards H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.[4]

Chemical Stability and Storage

Chemical Stability: The product is considered stable under recommended storage conditions.[4] The trifluoromethyl group enhances its overall stability.[1] However, it is noted to be potentially unstable in the presence of incompatible materials.[4] Aromatic nitro compounds can react vigorously with strong reducing agents and bases.[6]

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[7] The recommended storage temperature is between 2-8°C.[1] Keep containers tightly sealed to avoid contact with moisture.[4]

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three key functional groups. The powerful electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups heavily influence the chemistry of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is highly electron-deficient, which facilitates the attack of nucleophiles. The fluorine atom, activated by the ortho -CF₃ and para -NO₂ groups, serves as an excellent leaving group. This reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by resonance involving the nitro and trifluoromethyl groups.[8] This high reactivity makes the compound a valuable building block for introducing the 4-nitro-2-(trifluoromethyl)phenyl moiety into target molecules.[1][3]

Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (aniline derivative). This is a common subsequent transformation after an SNAr reaction, providing a versatile handle for further functionalization, such as amide bond formation or diazotization reactions.[9] A variety of reducing agents can be employed for this purpose.[10][11]

  • Catalytic Hydrogenation: H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective. Raney Nickel is often preferred if the molecule contains other sensitive groups like halides that could be reduced by Pd/C.[10]

  • Metal/Acid Systems: Metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and reliable methods for nitro group reduction.[10]

The logical flow of using this compound as a synthetic intermediate is often a two-step process: SNAr followed by nitro reduction.

Synthetic_Workflow start This compound step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 + Nucleophile (e.g., R-NH₂) intermediate Substituted Nitro-Aromatic Intermediate step1->intermediate step2 Nitro Group Reduction intermediate->step2 + Reducing Agent (e.g., H₂/Raney Ni) final_product Final Amine Product (e.g., for drug development) step2->final_product

Caption: A common synthetic workflow utilizing the reagent.

Reactivity of Other Functional Groups
  • Trifluoromethyl Group: The -CF₃ group is generally chemically inert and stable under most reaction conditions, contributing to the overall stability of molecules containing it.[1]

  • Aromatic Ring: While the ring is activated for nucleophilic attack, it is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing groups.

The following diagram summarizes the key reactive sites and logical transformations.

Reactivity_Logic center_mol This compound f_group Fluorine (-F) (ortho to -CF₃, para to -NO₂) center_mol->f_group no2_group Nitro Group (-NO₂) (para to -F) center_mol->no2_group cf3_group Trifluoromethyl Group (-CF₃) (ortho to -F) center_mol->cf3_group snar Nucleophilic Aromatic Substitution (SNAr) f_group->snar Leaving Group no2_group->snar Activates Ring reduction Reduction to Amine no2_group->reduction Reactive Site cf3_group->snar Activates Ring stable Generally Stable cf3_group->stable

Caption: Logical relationships of functional groups and reactivity.

Experimental Protocols

While specific, validated protocols are highly substrate-dependent, the following sections provide detailed methodologies for key transformations as representative examples.

Protocol: Synthesis of 5-Fluoro-2-nitrobenzotrifluoride (Isomer)

This protocol describes the nitration of m-fluorobenzotrifluoride to produce an isomer of the title compound. The principles are directly relevant to the synthesis of substituted nitroaromatics.[9][12]

  • Apparatus Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add m-fluorobenzotrifluoride (e.g., 0.5 mol).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to below 10°C with vigorous stirring.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.55 mol) to concentrated sulfuric acid (e.g., 2.5 mol) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the reaction flask over a period of 1-2 hours. Critically, maintain the internal reaction temperature below 25°C throughout the addition.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture over crushed ice (approx. 500 g). Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product.

General Protocol: Nucleophilic Aromatic Substitution with an Amine

This procedure outlines a typical SNAr reaction using this compound and a generic primary amine.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in an aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: Add the amine nucleophile (1.0 - 1.2 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), to act as a scavenger for the HF that is formed.

  • Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to 100°C, depending on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of a nitro-aromatic compound, such as the product from section 5.2, using catalytic hydrogenation.

  • Apparatus Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro-aromatic compound (1.0 eq) and a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize it to the desired pressure (typically 40-50 psi).

  • Reaction: Agitate the mixture at room temperature. The reduction is typically exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be used as is or purified further if necessary.

References

The Versatility of 2-Fluoro-5-nitrobenzotrifluoride: A Fluorinated Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrobenzotrifluoride is a key fluorinated aromatic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile that is highly advantageous for the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key reactions, and its burgeoning role in pharmaceutical and agrochemical research. The strategic placement of electron-withdrawing groups makes it an excellent substrate for nucleophilic aromatic substitution, while the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target compounds, crucial attributes in drug design.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe handling in a laboratory setting. The following tables summarize its key data points.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C7H3F4NO2[2][3]
Molecular Weight 209.10 g/mol [4][5]
CAS Number 400-74-8[3][5]
Appearance Clear yellowish liquid[2][3]
Melting Point 22-24 °C[1][2][3]
Boiling Point 105-110 °C at 25 mmHg[3][4]
Density 1.522 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.465[1][4]
Flash Point 92 °C (197.6 °F) - closed cup[4][5]
InChI Key DNTHMWUMRGOJRY-UHFFFAOYSA-N[4]
SMILES [O-]--INVALID-LINK--c1ccc(F)c(c1)C(F)(F)F[4]
Safety and Hazard Information
Hazard CategoryDescriptionReference
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4][5][6]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6][7]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[5][6][8]
Hazard Class Combustible liquid[1]
Target Organs Respiratory system[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common route involving the nitration of a fluorinated precursor.

Experimental Protocol: Nitration of m-Fluorobenzotrifluoride

A synthetic route to a related isomer, 5-fluoro-2-nitrobenzotrifluoride, involves the nitration of m-fluorobenzotrifluoride. A similar principle can be applied to achieve the desired 2-fluoro-5-nitro isomer from a suitable precursor. A general procedure for nitration is as follows:

  • Preparation of Nitrating Mixture: A mixture of fuming nitric acid and concentrated sulfuric acid is carefully prepared and cooled.

  • Reaction Setup: The starting material, a suitable fluorobenzotrifluoride isomer, is placed in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled to below 10 °C.

  • Addition of Nitrating Agent: The chilled nitrating mixture is added dropwise to the stirred starting material, maintaining the reaction temperature below 25 °C.

  • Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for a specified period to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is then poured onto ice, and the organic layer is separated.

  • Purification: The crude product is washed, dried, and purified, typically by recrystallization or distillation, to yield the final product.

Synthesis_of_2_Fluoro_5_nitrobenzotrifluoride A m-Fluorobenzotrifluoride C Nitration A->C B Nitrating Mixture (HNO3/H2SO4) B->C D This compound C->D Purification

Caption: Synthesis of this compound via nitration.

Key Reactions and Mechanisms

The presence of three electron-withdrawing groups (-F, -NO2, -CF3) significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in this context, is readily displaced by a variety of nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.

  • Reactant Preparation: this compound and the desired amine are dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as potassium carbonate or triethylamine, is often added to neutralize the HF by-product.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Extraction: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Nucleophilic_Aromatic_Substitution A This compound C SNAr Reaction A->C B Nucleophile (e.g., R-NH2) B->C D Substituted Product C->D E HF C->E By-product

Caption: Nucleophilic aromatic substitution of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][9]

The reactivity of this compound allows for its use in the construction of more complex molecular scaffolds. For instance, it can be used in the synthesis of [3-(4-nitro-2-trifluoromethylphenyl)aminophenyl]dihydroxyborane.[3][4] The nitro group can be subsequently reduced to an amine, which can then be further functionalized, opening up a wide array of synthetic possibilities. This makes it a key component in the development of novel compounds with potential biological activity.[2]

Drug_Discovery_Workflow A This compound (Building Block) B Nucleophilic Substitution A->B C Intermediate Molecule B->C D Further Functionalization (e.g., Nitro Reduction) C->D E Scaffold Elaboration D->E F Biological Screening E->F G Lead Compound F->G

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound stands out as a highly valuable and reactive fluorinated building block. Its unique substitution pattern facilitates a range of chemical transformations, most notably nucleophilic aromatic substitutions, which are fundamental in the synthesis of complex organic molecules. The ability to introduce a trifluoromethyl group into molecular targets makes it particularly attractive for the development of new pharmaceuticals and agrochemicals with enhanced properties. As research in these fields continues to advance, the demand for versatile and strategically functionalized building blocks like this compound is expected to grow.

References

An In-Depth Technical Guide to 2-Fluoro-5-nitrobenzotrifluoride: Discovery, History, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-nitrobenzotrifluoride, a key fluorinated aromatic compound, serves as a versatile building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and its applications in modern organic chemistry, with a focus on its role in drug discovery.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 400-74-8) is a prime example of a fluorinated building block that has gained prominence in the synthesis of high-value compounds. This guide delves into the historical context of its discovery, provides detailed synthetic methodologies, and explores its applications as a synthetic intermediate.

Discovery and History

The advent of commercially viable organofluorine chemistry can be traced back to the mid-20th century. The synthesis of many aromatic fluorine compounds was pioneered by Finger and Kruse in their seminal 1956 paper published in the Journal of the American Chemical Society.[1] Their work on the replacement of aromatic chloro and nitro groups with fluorine laid the groundwork for the synthesis of a wide array of fluorinated aromatics, including this compound.

One of the early methods for the preparation of such compounds involved the fluorodenitration of nitro- and chloro-nitroarenes.[1] This reaction, which involves the nucleophilic substitution of a nitro group with a fluoride ion, was typically carried out using a large excess of anhydrous potassium fluoride at elevated temperatures.[1]

Another viable synthetic route is the nitration of a fluorinated precursor . The synthesis of the isomeric compound, 5-fluoro-2-nitrobenzotrifluoride, is achieved through the nitration of 3-fluorobenzotrifluoride using a mixed acid (nitric acid and sulfuric acid) as the nitrating agent. This suggests a similar and plausible pathway for the synthesis of this compound from the appropriate starting material.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₇H₃F₄NO₂[2]
Molecular Weight 209.10 g/mol [2]
CAS Number 400-74-8[2]
Appearance Light yellow to amber clear liquid
Melting Point 22-24 °C
Boiling Point 105-110 °C at 25 mmHg[2]
Density 1.522 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.465[2]
SMILES O=--INVALID-LINK--c1ccc(F)c(c1)C(F)(F)F[2]
InChI Key DNTHMWUMRGOJRY-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis via Nitration of 4-Fluoro-2-(trifluoromethyl)benzene (Representative Protocol)

This protocol is based on the well-established methods for the nitration of fluorinated benzotrifluorides.

Reaction Scheme:

4-Fluoro-2-(trifluoromethyl)benzene 4-Fluoro-2-(trifluoromethyl)benzene This compound This compound 4-Fluoro-2-(trifluoromethyl)benzene->this compound HNO₃, H₂SO₄

Figure 1: Synthesis of this compound via nitration.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzene

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add 4-Fluoro-2-(trifluoromethyl)benzene to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a light yellow liquid.

Synthesis via Fluorodenitration (Conceptual Protocol)

This protocol is based on the general description of fluorodenitration reactions.

Reaction Scheme:

2-Chloro-5-nitrobenzotrifluoride 2-Chloro-5-nitrobenzotrifluoride This compound This compound 2-Chloro-5-nitrobenzotrifluoride->this compound KF, Phase-Transfer Catalyst, High-Boiling Solvent

Figure 2: Synthesis of this compound via fluorodenitration.

Materials:

  • 2-Chloro-5-nitrobenzotrifluoride

  • Anhydrous Potassium Fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

  • High-boiling aprotic solvent (e.g., sulfolane, dimethylformamide)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride and the phase-transfer catalyst.

  • Add the high-boiling aprotic solvent to the flask.

  • Heat the mixture to a high temperature (e.g., 180-220 °C) with vigorous stirring under a nitrogen atmosphere to ensure anhydrous conditions.

  • Slowly add 2-Chloro-5-nitrobenzotrifluoride to the hot reaction mixture.

  • Maintain the reaction at high temperature for several hours, monitoring the progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations, such as diazotization or amide bond formation. The fluorine atom and the trifluoromethyl group are generally stable to many reaction conditions and impart desirable properties to the final products.

A key application of this compound is in carbon-nitrogen (C-N) bond-forming reactions , such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of an aryl-amine bond, a common structural motif in many biologically active compounds. For instance, this compound can be coupled with an aminophenylboronic acid derivative to synthesize precursors for more complex drug candidates.

Representative Synthetic Workflow: Buchwald-Hartwig Amination

The following workflow illustrates the use of this compound in a Buchwald-Hartwig amination reaction to form a diarylamine, which can then be further functionalized.

cluster_0 Buchwald-Hartwig Amination cluster_1 Reduction cluster_2 Further Functionalization This compound This compound Diarylamine Intermediate Diarylamine Intermediate This compound->Diarylamine Intermediate 3-Aminophenylboronic acid 3-Aminophenylboronic acid 3-Aminophenylboronic acid->Diarylamine Intermediate Pd Catalyst Pd Catalyst Pd Catalyst->Diarylamine Intermediate Ligand Ligand Ligand->Diarylamine Intermediate Base Base Base->Diarylamine Intermediate Amino-diarylamine Amino-diarylamine Diarylamine Intermediate->Amino-diarylamine Reducing Agent (e.g., H₂, Pd/C) Final Product (e.g., API) Final Product (e.g., API) Amino-diarylamine->Final Product (e.g., API) Acylation, Alkylation, etc.

Figure 3: Synthetic workflow for the functionalization of this compound.

This workflow highlights a common strategy in drug discovery where a key intermediate like this compound is used to construct a core scaffold, which is then elaborated to generate a library of potential drug candidates.

Conclusion

This compound is a strategically important fluorinated building block with a rich history rooted in the pioneering work of early organofluorine chemistry. Its synthesis, achievable through methods like nitration and fluorodenitration, provides access to a versatile intermediate for the construction of complex molecular architectures. The ability to participate in modern synthetic transformations, such as palladium-catalyzed cross-coupling reactions, ensures its continued relevance in the fields of pharmaceutical and agrochemical research. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering valuable insights for researchers and scientists working at the forefront of chemical innovation.

References

Theoretical and Computational Insights into 2-Fluoro-5-nitrobenzotrifluoride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, and Potential Applications of a Key Fluorinated Intermediate

This technical guide provides a comprehensive overview of the theoretical and computational studies, synthesis, and applications of 2-Fluoro-5-nitrobenzotrifluoride (CAS Number: 400-74-8).[1][2][3] This fluorinated aromatic compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[4] Its unique molecular structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and reactivity, making it a compound of significant interest to researchers, scientists, and drug development professionals.[4]

Physicochemical and Spectroscopic Data

This compound is a clear, pale yellow liquid at room temperature.[5] A summary of its key physical and chemical properties is presented in Table 1. Spectroscopic data, including mass spectrometry and infrared spectroscopy, are available through resources like the NIST WebBook.[2]

PropertyValueReference(s)
Molecular Formula C7H3F4NO2[1][2][3]
Molecular Weight 209.10 g/mol [6]
CAS Number 400-74-8[1][2][3]
Appearance Clear pale yellow liquid[5]
Melting Point 22-24 °C
Boiling Point 105-110 °C at 25 mmHg[6]
Density 1.522 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.465[6]
InChI Key DNTHMWUMRGOJRY-UHFFFAOYSA-N[1][2][3][6]

Theoretical and Computational Analysis

Direct theoretical and computational studies on this compound are not extensively available in peer-reviewed literature. However, insights can be gleaned from computational analyses of structurally similar compounds, such as other substituted benzotrifluorides and fluorinated nitroaromatic molecules.

Computational methods like Density Functional Theory (DFT) are powerful tools for predicting molecular properties.[7] For instance, DFT calculations on related molecules have been used to predict 19F NMR shifts with high accuracy.[7] Such studies also allow for the analysis of electron density distribution, which helps in identifying sites susceptible to nucleophilic or electrophilic attack.[7]

Analysis of the vibrational spectra of substituted benzene derivatives, a class to which this compound belongs, reveals that the electronic and vibrational properties are influenced by the substituent groups. Electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups present in the title compound, are known to affect the ring's force constants and electronic transitions.

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound is through the nitration of a corresponding fluorobenzotrifluoride precursor or via a fluorodenitration reaction.

Representative Synthesis via Nitration

A common method involves the nitration of 3-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid.

Materials:

  • 3-Fluorobenzotrifluoride

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Water

  • Organic solvent (e.g., methylene chloride)

Procedure:

  • Cool the nitration vessel containing concentrated nitric acid to a low temperature (e.g., -18°C).

  • Slowly add 3-fluorobenzotrifluoride to the cooled nitric acid with continuous stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for a specified duration.

  • Pour the reaction mixture into an ice-water mixture to quench the reaction.

  • Separate the organic layer, which contains the product mixture. An organic solvent may be used to facilitate this separation.

  • Wash the organic layer with water to remove residual acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by techniques such as distillation or chromatography.

It is important to note that this reaction can produce a mixture of isomers, and purification is necessary to isolate the desired this compound.[6]

Synthesis via Fluorodenitration

Another reported method is the fluorodenitration of 2-(4-chlorobenzene sulfonyl)-5-nitrotrifluoride using a fluoride source like tetramethylammonium fluoride.[6] This reaction involves the substitution of a nitro group with a fluorine atom.

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., 3-Fluorobenzotrifluoride) Nitration Nitration (HNO3/H2SO4) Start->Nitration Reaction Quenching Quenching (Ice-water) Nitration->Quenching Post-reaction Extraction Workup (Extraction & Washing) Quenching->Extraction Isolation Purification Purification (Distillation/Chromatography) Extraction->Purification Refinement Product This compound Purification->Product Final Product

Caption: Generalized workflow for the synthesis of this compound via nitration.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4] The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug candidate, while the fluorine and nitro groups provide reactive sites for further chemical modifications.

This compound may be used in the synthesis of [3-(4-nitro-2-trifluoromethylphenyl)aminophenyl]dihydroxyborane, which highlights its utility in creating substituted phenylamine derivatives.[6] These types of structures are common in medicinal chemistry.

While specific signaling pathways directly modulated by derivatives of this compound are not detailed in the available literature, the broader class of fluorinated nitroaromatic compounds is of significant interest in drug design. The strategic incorporation of fluorine can influence a molecule's binding affinity to biological targets and its pharmacokinetic properties.

G cluster_application Role in Drug Development Intermediate This compound Modification Chemical Synthesis & Functionalization Intermediate->Modification is used in Scaffold Fluorinated Nitroaromatic Scaffold Modification->Scaffold to create Properties Enhanced Properties: - Lipophilicity - Metabolic Stability - Binding Affinity Scaffold->Properties imparts Candidate Drug/Agrochemical Candidate Properties->Candidate leading to

Caption: Logical relationship of this compound as a building block in drug and agrochemical development.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical synthesis. While detailed theoretical and computational studies on this specific molecule are limited, its physicochemical properties and synthetic routes are established. The presence of multiple reactive and property-modifying functional groups makes it a versatile scaffold for the development of new bioactive compounds. Further computational and experimental research on this and related molecules will undoubtedly contribute to the design of next-generation pharmaceuticals and crop protection agents.

References

A Technical Guide to the Fundamental Reaction Mechanisms of 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-nitrobenzotrifluoride is a critical fluorinated aromatic compound that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical architecture, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts unique reactivity. The electron-withdrawing nature of the trifluoromethyl and nitro groups strongly activates the ring for nucleophilic aromatic substitution, making the fluorine atom a facile leaving group. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, including its synthesis, nucleophilic aromatic substitution (SNAr) reactions, and nitro group reductions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in chemical research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and application in synthesis.

PropertyValueReference
CAS Number 400-74-8[1][2]
Molecular Formula C₇H₃F₄NO₂[1][2]
Molecular Weight 209.10 g/mol
Appearance Light yellow to amber clear liquid[1][2]
Boiling Point 105-110 °C at 25 mmHg
Density 1.522 g/mL at 25 °C
Refractive Index n20/D 1.465
Flash Point 92 °C (197.6 °F) - closed cup
Purity ≥97.5% (GC)[2]

Core Reaction Mechanisms

The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution at the fluorine-bearing carbon and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr). The presence of two strong electron-withdrawing groups (EWG), the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group, positioned ortho and para to the fluorine atom, drastically lowers the electron density of the aromatic ring. This electronic arrangement activates the molecule for attack by nucleophiles.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the electron-withdrawing groups, stabilizing the intermediate.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.

Contrary to SN1 and SN2 reactions where fluoride is a poor leaving group, in SNAr reactions, it is an excellent one.[4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[4][5] The subsequent, rapid C-F bond cleavage is not rate-limiting.[5]

Reaction_Pathways Key Synthetic Transformations A This compound B N-Aryl Amine Intermediate A->B S_NAr (R-NH₂ / Base) D 3-Fluoro-4-(trifluoromethyl)aniline A->D Nitro Reduction (e.g., Fe / HCl) C 4-Amino-3-(arylamino)benzotrifluoride (Pharmaceutical Precursor) B->C Nitro Reduction (e.g., H₂ / Raney Ni) SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_final 4. Final Product A Combine Reactants: - this compound - Amine Nucleophile - K₂CO₃ (Base) - DMAC (Solvent) B Heat to 140°C under N₂ for 24h A->B C Cool to RT B->C D Precipitate in Water C->D E Filter Solid D->E F Wash with Water E->F G Dry under Vacuum F->G

References

A Technical Guide to the Solubility and Solvent Compatibility of 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and solvent compatibility of 2-Fluoro-5-nitrobenzotrifluoride. Due to its role as a chemical intermediate, specific quantitative solubility data is not extensively published. Therefore, this guide combines reported physical properties with data from structurally analogous compounds to provide a robust framework for its use in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in various solvent systems and for developing appropriate handling and experimental protocols.

PropertyValueSource
CAS Number 400-74-8--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₃F₄NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 209.10 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Clear yellowish to light yellow liquid--INVALID-LINK--, --INVALID-LINK--
Melting Point 22-24 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 105-110 °C at 25 mmHg--INVALID-LINK--, --INVALID-LINK--
Density 1.522 g/mL at 25 °C--INVALID-LINK--, --INVALID-LINK--
Refractive Index n20/D 1.465--INVALID-LINK--, --INVALID-LINK--
Flash Point 92 °C (197.6 °F) - closed cup--INVALID-LINK--

Predicted Solubility and Solvent Compatibility

Lacking direct experimental data for this compound, its solubility profile can be inferred from its structural components: a benzotrifluoride core with fluoro and nitro substituents. The general principle of "like dissolves like" is a useful starting point.

Water Solubility: The parent compound, benzotrifluoride, is insoluble in water. Similarly, nitro-substituted benzotrifluorides, such as 3-nitrobenzotrifluoride and p-nitrobenzotrifluoride, are also reported to be insoluble in water.[1][2] The presence of a trifluoromethyl group and a nitro group, both of which are hydrophobic, along with a fluoro group, strongly suggests that this compound will have very low to negligible solubility in aqueous solutions.

Organic Solvent Compatibility: Based on the known solubility of benzotrifluoride and its derivatives, this compound is expected to be soluble in a range of common organic solvents.

  • High Expected Solubility:

    • Aromatic Hydrocarbons: Benzene, Toluene. Benzotrifluoride is miscible with benzene.[3]

    • Chlorinated Solvents: Dichloromethane, Chloroform.

    • Ethers: Diethyl ether, Tetrahydrofuran (THF). Benzotrifluoride is soluble in all proportions in ether.[3]

    • Ketones: Acetone. Benzotrifluoride is soluble in all proportions in acetone.[3]

    • Alcohols: Ethanol, Methanol, Isopropanol. Benzotrifluoride is soluble in all proportions in ethanol.[3] 3-Nitrobenzotrifluoride is also soluble in ethanol.[4]

    • Other Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Lower Expected Solubility:

    • Aliphatic Hydrocarbons: Hexane, Heptane. While benzotrifluoride is miscible with n-heptane, the added polar nitro group in this compound may reduce its compatibility with non-polar aliphatic solvents.[3]

The trifluoromethyl group generally increases a molecule's lipophilicity, which supports its solubility in organic solvents. As an intermediate in organic synthesis, it is designed to be compatible with common reaction media.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The excess solid/liquid ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let any undissolved material settle.

    • For more complete separation, centrifuge the vials at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted saturated solutions.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B C Separate solid/liquid phases (Settling and/or Centrifugation) B->C D Withdraw a known volume of the supernatant C->D E Dilute the sample to a known concentration D->E F Analyze by HPLC or GC E->F G Quantify using a calibration curve F->G H Calculate solubility (e.g., in g/L or mol/L) G->H

Caption: A flowchart of the experimental procedure for determining the solubility of a compound.

Signaling Pathways and Logical Relationships

As a chemical intermediate, this compound is not typically involved in biological signaling pathways itself. Its significance lies in its use as a building block for synthesizing more complex, often biologically active, molecules. The logical relationship is therefore one of chemical transformation rather than biological interaction.

The following diagram illustrates the logical role of this compound in a synthetic workflow.

G Role of this compound in Synthesis cluster_0 Starting Materials cluster_1 Chemical Synthesis cluster_2 Outcome A This compound (Building Block) C Chemical Reaction (e.g., Nucleophilic Aromatic Substitution, Coupling Reaction) A->C B Other Reagents B->C D Intermediate Product C->D E Final Target Molecule (e.g., Pharmaceutical, Agrochemical) D->E Further Synthetic Steps

Caption: The logical flow from a starting material to a final product in chemical synthesis.

References

Methodological & Application

Application Notes: Synthesis of Nilutamide Precursors from 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of key intermediates for the pharmaceutical agent Nilutamide, starting from 2-Fluoro-5-nitrobenzotrifluoride. This document provides a comprehensive overview of the synthetic strategy, experimental protocols, and the biological context of the final drug product.

Introduction

This compound is a versatile building block in medicinal chemistry, prized for the unique physicochemical properties conferred by its trifluoromethyl and fluoro substituents.[1] The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] These characteristics make it an ideal starting material for the synthesis of complex pharmaceutical agents.

This document outlines the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a crucial precursor for the nonsteroidal antiandrogen drug Nilutamide. Nilutamide is used in the treatment of metastatic prostate cancer.[3]

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from this compound:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is displaced by a cyanide ion to introduce the nitrile functionality.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine to yield the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile.

This intermediate can then be further elaborated to synthesize Nilutamide through the construction of the hydantoin ring.

Synthetic Pathway start This compound intermediate1 4-Nitro-2-(trifluoromethyl)benzonitrile start->intermediate1 1. NaCN, DMSO 100 °C intermediate2 4-Amino-2-(trifluoromethyl)benzonitrile intermediate1->intermediate2 2. Fe, NH4Cl EtOH/H2O, Reflux final_product Nilutamide intermediate2->final_product 3. Hydantoin Ring Formation Nilutamide Synthesis intermediate 4-Amino-2-(trifluoromethyl)benzonitrile step1 Reaction with Phosgene Equivalent intermediate->step1 isocyanate Isocyanate Intermediate step1->isocyanate step2 Reaction with 2-Amino-2-methylpropionitrile isocyanate->step2 cyclized_intermediate Cyclized Intermediate step2->cyclized_intermediate step3 Hydrolysis cyclized_intermediate->step3 nilutamide Nilutamide step3->nilutamide Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Nilutamide Nilutamide Nilutamide->AR Blocks AR_Androgen_N AR-Androgen Complex AR_Androgen->AR_Androgen_N Nuclear Translocation ARE Androgen Response Element (ARE) AR_Androgen_N->ARE Binds Gene_Transcription Gene Transcription (Growth, Proliferation) ARE->Gene_Transcription Promotes Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth Leads to

References

Application Notes and Protocols: 2-Fluoro-5-nitrobenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-5-nitrobenzotrifluoride as a key building block in the synthesis of advanced agrochemicals. The unique structural features of this compound, namely the electron-withdrawing trifluoromethyl and nitro groups, activate the aromatic ring for nucleophilic aromatic substitution of the fluorine atom, making it a versatile precursor for a variety of pesticides.

Introduction

This compound is a critical intermediate in the development of modern crop protection agents. The presence of the trifluoromethyl moiety often enhances the biological efficacy, metabolic stability, and lipophilicity of the final active ingredient, leading to more potent and environmentally optimized agrochemicals. This document outlines synthetic strategies and detailed experimental protocols for the application of this compound in the synthesis of representative herbicidal compounds.

Key Synthetic Pathways

The primary synthetic utility of this compound in agrochemical synthesis revolves around two principal transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions, readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functionalities to the aromatic ring.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine. This amino group serves as a versatile handle for subsequent derivatization, commonly through amide or sulfonamide bond formation, to yield a wide range of biologically active molecules.

Below are two detailed protocols for the synthesis of hypothetical, yet representative, agrochemicals derived from this compound, illustrating these key synthetic transformations.

Application Example 1: Synthesis of a Dinitroaniline Herbicide Precursor

Dinitroaniline herbicides are a well-established class of pre-emergence herbicides that inhibit root and shoot growth in susceptible weeds. The following protocol describes the synthesis of a key intermediate for this class of herbicides.

Experimental Protocol: Synthesis of N,N-dipropyl-4-nitro-2-(trifluoromethyl)aniline

Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add di-n-propylamine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N-dipropyl-4-nitro-2-(trifluoromethyl)aniline.

Quantitative Data
ParameterValue
Starting MaterialThis compound
ReagentsDi-n-propylamine, K₂CO₃, DMF
Reaction Time4-6 hours
Reaction Temperature80°C
Typical Yield85-95%
Purity (by HPLC)>98%

Experimental Workflow Diagram

G start Start: this compound reagents Add Di-n-propylamine and K₂CO₃ in DMF start->reagents reaction Heat to 80°C (4-6 hours) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: N,N-dipropyl-4-nitro- 2-(trifluoromethyl)aniline purification->product

Synthesis of a dinitroaniline herbicide precursor.

Application Example 2: Synthesis of a Phenyl Ether Herbicide Precursor

Phenyl ether herbicides are a broad class of compounds that often act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. This protocol outlines the synthesis of a key intermediate for this class of herbicides.

Experimental Protocol: Synthesis of 1-Fluoro-2-nitro-4-(p-tolyloxy)benzotrifluoride

Methodology:

  • In a round-bottom flask, dissolve p-cresol (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add a solution of this compound (1.0 eq) in DMSO to the reaction mixture.

  • Heat the reaction to 100°C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-fluoro-2-nitro-4-(p-tolyloxy)benzotrifluoride.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Reagentsp-Cresol, K₂CO₃, DMSO
Reaction Time8-12 hours
Reaction Temperature100°C
Typical Yield75-85%
Purity (by GC-MS)>97%

Experimental Workflow Diagram

G start Start: this compound reaction Add starting material Heat to 100°C (8-12 hours) start->reaction phenoxide Formation of p-cresol phenoxide (K₂CO₃ in DMSO) phenoxide->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization/ Column Chromatography workup->purification product Product: 1-Fluoro-2-nitro-4- (p-tolyloxy)benzotrifluoride purification->product

Synthesis of a phenyl ether herbicide precursor.

Signaling Pathway and Mechanism of Action (General)

Agrochemicals derived from this compound can be designed to target various biological pathways in pests, weeds, and fungi. The final structure of the agrochemical dictates its specific mode of action.

G cluster_herbicide Herbicidal Action cluster_herbicide2 Herbicidal Action Dinitroaniline Dinitroaniline Derivative Microtubule Microtubule Assembly Inhibition Dinitroaniline->Microtubule CellDivision Inhibition of Cell Division Microtubule->CellDivision RootGrowth Inhibition of Root Growth CellDivision->RootGrowth PhenylEther Phenyl Ether Derivative PPO Protoporphyrinogen Oxidase (PPO) Inhibition PhenylEther->PPO Chlorophyll Disruption of Chlorophyll Biosynthesis PPO->Chlorophyll OxidativeStress Cellular Oxidative Stress Chlorophyll->OxidativeStress

General mechanisms of action for derived herbicides.

Disclaimer: The provided protocols are for illustrative purposes and may require optimization based on specific laboratory conditions and desired scale. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for 2-Fluoro-5-nitrobenzotrifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrobenzotrifluoride is a versatile reagent in organic synthesis, prized for its utility in the construction of complex aromatic molecules. Its chemical structure, featuring a trifluoromethyl group and a nitro group, renders the aromatic ring highly electron-deficient. This electronic characteristic, combined with the presence of a fluorine atom, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl group enhances the compound's stability and lipophilicity, properties that are highly desirable in the design of novel pharmaceuticals and agrochemicals.[1] These attributes have led to its use as a key intermediate in the synthesis of various biologically active compounds.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in common organic transformations, with a focus on SNAr reactions with various nucleophiles.

Key Applications

The primary application of this compound is in SNAr reactions, where the fluoride ion is displaced by a nucleophile. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack, facilitating the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Common transformations include:

  • Synthesis of N-aryl amines: Reaction with primary and secondary amines yields N-substituted 4-nitro-2-(trifluoromethyl)anilines, which are valuable precursors for a wide range of pharmaceuticals.

  • Formation of Aryl Ethers: Reaction with alcohols and phenols provides access to diaryl ethers and alkyl aryl ethers containing the nitro- and trifluoromethyl-substituted phenyl moiety.

  • Synthesis of Aryl Thioethers: Reaction with thiols leads to the formation of aryl thioethers, which are important structural motifs in medicinal chemistry.

  • Precursor for Heterocyclic Compounds: The resulting substituted anilines can be further manipulated to construct various heterocyclic ring systems.

Experimental Protocols

The following protocols are generalized procedures for the SNAr of this compound with common nucleophiles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Reaction with Primary and Secondary Amines

This protocol describes the synthesis of N-substituted 4-nitro-2-(trifluoromethyl)anilines.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Base (e.g., K2CO3, Et3N, or excess amine) (1.5 - 2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, CH3CN, or an alcohol such as methanol or ethanol)

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent.

  • Add the amine (1.0 - 1.2 equivalents) and the base.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Example Adaptation for Ammonia:

A patent for the analogous reaction of 2-chloro-5-nitrobenzotrifluoride with ammonia suggests the following conditions can be adapted: In a sealed vessel, 2-chloro-5-nitrobenzotrifluoride is heated with aqueous ammonia in methanol at temperatures ranging from 150-200 °C.[3] This suggests that for the more reactive fluoro-analog, similar conditions with potentially lower temperatures or shorter reaction times could be effective. Yields for the chloro-analog are reported to be high, in the range of 87-95%.[3]

Protocol 2: General Procedure for Reaction with Alcohols and Phenols

This protocol outlines the synthesis of aryl ethers from this compound.

Materials:

  • This compound

  • Alcohol or phenol (1.1 - 1.5 equivalents)

  • Strong base (e.g., NaH, KOtBu) (1.1 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.1 - 1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C and add the strong base portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Reaction with Thiols

This protocol describes the synthesis of aryl thioethers.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., K2CO3, Et3N, or NaH) (1.2 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, CH3CN)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.

  • Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Quantitative Data

The following table summarizes representative yields for SNAr reactions of this compound and its close analogs with various nucleophiles. Please note that reaction conditions can significantly impact yields.

NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Ammonia4-Nitro-2-(trifluoromethyl)anilineMethanolExcess NH3150-2002087-95[3] (analog)
3-AcetamidobenzotrifluorideN-(3-Trifluoromethylphenyl)-4-nitro-2-(trifluoromethyl)anilineChlorobenzeneaq. NaOH7016~26[4] (isomer)
Various primary and secondary alcohols2-(Alkoxy/Phenoxy)-5-nitrobenzotrifluorideN/AN/A0 - RTN/AGood to excellent[2] (diazonium analog)

Note: Data for the chloro-analog and isomeric systems are included to provide an indication of expected reactivity and yields. N/A: Not available in the cited literature.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism reagents This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product Substituted Product + F⁻ intermediate->product Elimination

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reagents (Substrate, Nucleophile, Base, Solvent) B Stir at appropriate temperature A->B C Monitor progress (TLC/LC-MS) B->C D Quench reaction C->D E Extraction D->E F Wash and Dry E->F G Solvent Removal F->G H Chromatography/Recrystallization G->H I Characterization H->I

References

Application Notes and Protocols for the Polymerization of 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-5-nitrobenzotrifluoride as a monomer in the synthesis of high-performance fluorinated poly(arylene ether)s. The protocols detailed below are representative methods for the synthesis and characterization of these polymers, based on established nucleophilic aromatic substitution (SNAr) polymerization techniques for structurally similar monomers.

Introduction

This compound is a highly activated aromatic fluoride monomer suitable for nucleophilic aromatic substitution polymerization. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the trifluoromethyl (-CF₃) groups, ortho and para to the fluorine atom, facilitates the displacement of the fluoride ion by a nucleophile. This reactivity makes it an excellent candidate for the synthesis of poly(arylene ether)s when reacted with various bisphenols.

The resulting fluorinated poly(arylene ether)s are expected to exhibit a combination of desirable properties, including high thermal stability, excellent chemical resistance, good mechanical properties, and improved solubility in organic solvents, a common advantage conferred by the incorporation of trifluoromethyl groups.[1] These characteristics make them attractive for applications in demanding environments, such as in the aerospace, electronics, and biomedical fields.

Polymerization Signaling Pathway

The polymerization of this compound with a bisphenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined in the diagram below.

SNAr_Polymerization cluster_0 Activation cluster_1 Polymerization Monomer This compound Meisenheimer Meisenheimer Complex (Transition State) Monomer->Meisenheimer Bisphenol Bisphenol (e.g., Bisphenol A) Phenoxide Bisphenoxide Intermediate Bisphenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Phenoxide->Meisenheimer Nucleophilic Attack Polymer Fluorinated Poly(arylene ether) Meisenheimer->Polymer Fluoride Elimination Byproduct KF + H₂O + CO₂ Polymer->Byproduct

Caption: SNAr Polymerization Pathway.

Experimental Protocols

The following protocols are representative and may require optimization for specific applications and desired polymer characteristics.

Protocol 1: Synthesis of Poly(arylene ether) from this compound and Bisphenol A

Objective: To synthesize a high molecular weight poly(arylene ether) via nucleophilic aromatic substitution polymerization.

Materials:

  • This compound (≥98%)

  • Bisphenol A (BPA, ≥99%)

  • Potassium carbonate (K₂CO₃, anhydrous, powdered)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap and condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer and Reagent Preparation:

    • Dry Bisphenol A in a vacuum oven at 80°C for at least 4 hours before use.

    • Ensure all glassware is thoroughly dried.

  • Reaction Setup:

    • Assemble the three-neck flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

    • Purge the entire system with dry nitrogen for 15-20 minutes.

  • Polymerization:

    • To the flask, add Bisphenol A (1 equivalent), this compound (1 equivalent), and powdered anhydrous potassium carbonate (1.5 equivalents).

    • Add NMP to achieve a solids concentration of 20-30% (w/v) and toluene (approximately 10% of the NMP volume).

    • Begin stirring and maintain a slow, continuous flow of nitrogen.

    • Heat the reaction mixture to 140-150°C to azeotropically remove water with toluene. Continue until no more water collects in the Dean-Stark trap (typically 2-4 hours).

    • After the removal of water, drain the toluene from the Dean-Stark trap and raise the reaction temperature to 180-190°C.

    • Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the viscous polymer solution with additional NMP if necessary.

    • Slowly pour the polymer solution into a vigorously stirred beaker of methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer.

    • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

    • Wash the polymer thoroughly with deionized water to remove any inorganic salts, followed by a final wash with methanol.

    • Dry the purified polymer in a vacuum oven at 100-120°C to a constant weight.

Protocol 2: Characterization of the Synthesized Polymer

Objective: To determine the structure, molecular weight, and thermal properties of the resulting poly(arylene ether).

1. Structural Characterization (FTIR and NMR Spectroscopy):

  • FTIR Spectroscopy:

    • Record the FTIR spectrum of a thin film of the polymer cast from a suitable solvent (e.g., NMP, chloroform) on a KBr plate or using an ATR accessory.

    • Confirm the formation of the ether linkage (Ar-O-Ar) by the presence of characteristic absorption bands around 1240 cm⁻¹.

    • Verify the presence of the nitro group (around 1530 and 1350 cm⁻¹) and the trifluoromethyl group (around 1320 and 1140 cm⁻¹).

  • NMR Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR and ¹⁹F NMR spectra to confirm the polymer structure and the successful incorporation of both monomer units.

2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF, NMP with LiBr).

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using a GPC system calibrated with polystyrene or other appropriate standards.

3. Thermal Properties Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Determine the 5% weight loss temperature (Td₅%) as an indicator of the polymer's thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Heat the polymer sample to a temperature above its expected glass transition temperature (Tg), cool it rapidly, and then reheat at a controlled rate (e.g., 10°C/min).

    • Determine the glass transition temperature (Tg) from the second heating scan.

Data Presentation

Table 1: Representative Polymerization Conditions and Properties

Co-monomerPolymerization SolventBaseTemperature (°C)Time (h)Mn (kDa)PDITg (°C)Td₅% (°C)
Bisphenol ANMP/TolueneK₂CO₃180-1901030-501.8-2.5190-210>450
4,4'-BiphenolNMP/TolueneK₂CO₃185-1951235-551.9-2.6220-240>470
Bisphenol AFNMP/TolueneK₂CO₃175-185840-601.7-2.4200-220>460

Note: The data in this table are representative values based on analogous polymer systems and may vary depending on the specific experimental conditions.

Experimental Workflow

The following diagram illustrates the overall workflow from monomer selection to polymer characterization.

experimental_workflow Monomer_Selection Monomer Selection - this compound - Bisphenol Polymerization SNAr Polymerization Monomer_Selection->Polymerization Purification Precipitation and Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying Characterization Polymer Characterization Drying->Characterization Structural Structural Analysis (FTIR, NMR) Characterization->Structural Molecular_Weight Molecular Weight (GPC) Characterization->Molecular_Weight Thermal Thermal Properties (TGA, DSC) Characterization->Thermal Application Application Testing Characterization->Application

Caption: Polymer Synthesis and Characterization Workflow.

Safety Precautions

  • This compound is a chemical irritant. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Aprotic polar solvents like NMP and DMAc can be harmful. Consult the safety data sheets (SDS) for proper handling and disposal procedures.

  • High-temperature reactions should be conducted with caution, using appropriate shielding and temperature monitoring.

Conclusion

This compound is a promising monomer for the synthesis of high-performance fluorinated poly(arylene ether)s. The representative protocols provided herein offer a solid foundation for researchers to explore the synthesis and properties of these advanced materials for a variety of applications. Further optimization of reaction conditions and the use of different bisphenol co-monomers can lead to a wide range of polymers with tailored properties.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds, including benzimidazoles, phenothiazines, and quinoxalines, utilizing 2-Fluoro-5-nitrobenzotrifluoride as a key starting material. The trifluoromethyl group and the strategic placement of functional groups on the starting material make it a valuable building block for introducing fluorine into complex molecular scaffolds, a common strategy in modern drug discovery to enhance metabolic stability and binding affinity.[1]

Synthesis of 5-(Trifluoromethyl)benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The following protocol outlines a two-step synthesis of 5-(trifluoromethyl)benzimidazoles from this compound. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization.

Experimental Protocol: Two-Step Synthesis of 2-Aryl-5-(trifluoromethyl)benzimidazoles

Step 1: Synthesis of N-Aryl-4-nitro-2-(trifluoromethyl)aniline

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired substituted aniline (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Base Addition: Add potassium carbonate (K2CO3, 2.0 eq.) to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (3:7).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to form 2-Aryl-5-(trifluoromethyl)benzimidazole

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the N-Aryl-4-nitro-2-(trifluoromethyl)aniline intermediate (1.0 eq.) in a mixture of ethanol and water (2:1, 90 mL).

  • Reagent Addition: Add the corresponding aromatic aldehyde (1.1 eq.) to the solution.

  • Reduction and Cyclization: Heat the mixture to 80 °C. Once refluxing, add sodium dithionite (Na2S2O4, 4.0 eq.) portion-wise over 30 minutes.

  • Reaction Time: Maintain the reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 1:1).

  • Work-up and Purification: Cool the mixture to room temperature. A precipitate may form. Filter the hot reaction mixture through celite to remove inorganic salts. Cool the filtrate and add cold deionized water (100 mL) to precipitate the product. Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol. Recrystallize from an ethanol/water mixture for higher purity.

Quantitative Data
Heterocycle ClassIntermediateFinal ProductOverall Yield (%)
BenzimidazoleN-Aryl-4-nitro-2-(trifluoromethyl)aniline2-Aryl-5-(trifluoromethyl)benzimidazole75-85

Diagram of the Synthetic Pathway for Benzimidazoles

G start This compound reagent1 Substituted Aniline, K2CO3, DMF start->reagent1 intermediate N-Aryl-4-nitro-2-(trifluoromethyl)aniline reagent1->intermediate S_NAr Reaction reagent2 Aromatic Aldehyde, Na2S2O4, EtOH/H2O intermediate->reagent2 product 2-Aryl-5-(trifluoromethyl)benzimidazole reagent2->product Reductive Cyclization

Caption: Two-step synthesis of 2-Aryl-5-(trifluoromethyl)benzimidazoles.

Synthesis of 2-(Trifluoromethyl)phenothiazines

Phenothiazines are an important class of heterocyclic compounds with applications in medicinal chemistry. The synthesis of 2-(trifluoromethyl)phenothiazines can be achieved through the reaction of this compound with a substituted 2-aminothiophenol, followed by reduction of the nitro group and subsequent cyclization.

Experimental Protocol: Synthesis of Substituted 2-(Trifluoromethyl)phenothiazines
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (15 mL) in a 50 mL round-bottom flask, add the substituted 2-aminothiophenol (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Reaction Conditions: Stir the mixture at 100 °C for 8-12 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude diaryl sulfide intermediate is then taken to the next step.

  • Reductive Cyclization: Dissolve the crude intermediate in a mixture of ethanol (20 mL) and concentrated hydrochloric acid (5 mL). Add tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq.) and reflux the mixture for 6-8 hours.

  • Final Work-up and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel.

Quantitative Data
Heterocycle ClassIntermediateFinal ProductOverall Yield (%)
Phenothiazine2-Amino-thiophenyl-4-nitro-2-(trifluoromethyl)benzeneSubstituted 2-(Trifluoromethyl)phenothiazine60-75

Diagram of the Synthetic Pathway for Phenothiazines

G start This compound reagent1 Substituted 2-Aminothiophenol, K2CO3, DMF start->reagent1 intermediate Diaryl Sulfide Intermediate reagent1->intermediate S_NAr Reaction reagent2 SnCl2·2H2O, EtOH/HCl intermediate->reagent2 product Substituted 2-(Trifluoromethyl)phenothiazine reagent2->product Reductive Cyclization

Caption: Synthesis of 2-(Trifluoromethyl)phenothiazines.

Synthesis of 6-(Trifluoromethyl)quinoxalines

Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring. They are synthesized by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. This protocol describes the preparation of 6-(trifluoromethyl)quinoxalines from this compound in two steps.

Experimental Protocol: Two-Step Synthesis of 6-(Trifluoromethyl)quinoxalines

Step 1: Synthesis of 4-(Trifluoromethyl)benzene-1,2-diamine

  • Amine Substitution: In a sealed tube, combine this compound (1.0 eq.) with a 25% aqueous ammonia solution (10 eq.).

  • Reaction Conditions: Heat the mixture to 150 °C for 24 hours.

  • Work-up: Cool the reaction vessel, and extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification of Nitroaniline: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Nitro-2-(trifluoromethyl)aniline.

  • Reduction: Dissolve the 5-Nitro-2-(trifluoromethyl)aniline in ethanol (30 mL) in a flask. Add palladium on carbon (10 mol %) as a catalyst.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Isolation: Filter the reaction mixture through a pad of celite and wash with ethanol. Concentrate the filtrate under reduced pressure to yield 4-(Trifluoromethyl)benzene-1,2-diamine, which can be used in the next step without further purification.

Step 2: Condensation to form 6-(Trifluoromethyl)quinoxaline

  • Reaction Setup: Dissolve 4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq.) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq.) in ethanol (25 mL).

  • Reaction Conditions: Reflux the mixture for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography on silica gel.

Quantitative Data
Heterocycle ClassIntermediateFinal ProductOverall Yield (%)
Quinoxaline4-(Trifluoromethyl)benzene-1,2-diamine2,3-Diaryl-6-(trifluoromethyl)quinoxaline70-80

Diagram of the Synthetic Pathway for Quinoxalines

G start This compound reagent1 1. Aq. NH3 2. H2, Pd/C start->reagent1 intermediate 4-(Trifluoromethyl)benzene-1,2-diamine reagent1->intermediate Substitution & Reduction reagent2 1,2-Dicarbonyl Compound, EtOH intermediate->reagent2 product 6-(Trifluoromethyl)quinoxaline reagent2->product Condensation

Caption: Two-step synthesis of 6-(Trifluoromethyl)quinoxalines.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis and purification of the heterocyclic compounds described in these application notes.

G setup Reaction Setup reaction Reaction Execution (Heating, Stirring) setup->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for synthesis, purification, and analysis.

References

Application Notes and Protocols for 2-Fluoro-5-nitrobenzotrifluoride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-5-nitrobenzotrifluoride as a key building block in the synthesis of high-performance polymers for advanced materials science applications. The unique combination of a reactive fluorine atom, an electron-withdrawing nitro group, and a trifluoromethyl group makes this monomer highly valuable for creating polymers with exceptional thermal stability, chemical resistance, and specific dielectric properties.

Introduction to Applications in Materials Science

This compound is a versatile monomer primarily used in the synthesis of two major classes of high-performance polymers: poly(aryl ether)s and polyimides . The incorporation of the trifluoromethyl (-CF3) group and fluorine atoms into the polymer backbone imparts several desirable properties, including:

  • Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to increased glass transition temperatures (Tg) and thermal decomposition temperatures.[1]

  • Improved Chemical Resistance: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals and solvents.

  • Low Dielectric Constant: The presence of fluorine lowers the dielectric constant and dissipation factor, making these materials suitable for microelectronics and high-frequency applications.[1][2]

  • Increased Solubility: The -CF3 group can disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing.[2]

  • Hydrophobicity: Fluorinated polymers typically exhibit low surface energy and high water contact angles.[2]

These properties make polymers derived from this compound ideal for applications in the aerospace, electronics, and automotive industries, as well as for specialized coatings and membranes.

Synthesis of High-Performance Polymers

Poly(aryl ether)s via Nucleophilic Aromatic Substitution

Poly(aryl ether)s are synthesized through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro and trifluoromethyl groups on the this compound ring activate the fluorine atom for displacement by a nucleophile, typically a bisphenoxide.

Reaction Scheme:

n HO-Ar-OH + n F-C₆H₃(NO₂)(CF₃) → [-O-Ar-O-C₆H₃(NO₂)(CF₃)-]n + 2n HF

Where Ar represents an aromatic group from a bisphenol monomer.

dot

Caption: Workflow for the synthesis of poly(aryl ether)s.

Polyimides via Two-Step Polycondensation and Imidization

For the synthesis of polyimides, this compound is first reduced to its corresponding diamine, 2-Amino-5-(trifluoromethyl)aniline . This diamine is then reacted with a dianhydride in a two-step process:

  • Polycondensation: The diamine and dianhydride react at room temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical dehydration, which forms the stable imide rings.

Reaction Scheme:

n H₂N-C₆H₃(CF₃)-NH₂ + n (CO)₂O-Ar-O(CO)₂ → [-OC-Ar-CO-NH-C₆H₃(CF₃)-NH-CO-]n (Poly(amic acid)) [-OC-Ar-CO-NH-C₆H₃(CF₃)-NH-CO-]n → [-N(CO)₂-Ar-(CO)₂N-C₆H₃(CF₃)-]n + 2n H₂O (Polyimide)

Where Ar represents the aromatic group from the dianhydride.

dot

Caption: Workflow for the synthesis of polyimides.

Experimental Protocols

The following are representative protocols for the synthesis of polymers using this compound and its derivatives. These are based on established methods for analogous fluorinated monomers and should be adapted and optimized for specific research needs.

Protocol for Poly(aryl ether) Synthesis

This protocol describes a typical nucleophilic aromatic substitution polymerization.

Materials:

  • This compound (1.00 eq)

  • Bisphenol A (1.00 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.10 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add Bisphenol A, this compound, and NMP.

  • Azeotropic Dehydration: Add toluene to the flask and heat the mixture to reflux (approximately 140-150 °C) for 4 hours to azeotropically remove any water.

  • Polymerization: After cooling slightly, add the anhydrous potassium carbonate. Heat the reaction mixture to 160-180 °C and maintain for 8-12 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol for Polyimide Synthesis

This protocol outlines the two-step synthesis of a polyimide from 2-Amino-5-(trifluoromethyl)aniline and a dianhydride.

Materials:

  • 2-Amino-5-(trifluoromethyl)aniline (1.00 eq)

  • Pyromellitic dianhydride (PMDA) (1.00 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve 2-Amino-5-(trifluoromethyl)aniline in anhydrous DMAc.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of PMDA to the stirred solution.

    • Continue stirring at 0-5 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (2.0 eq) and pyridine (1.0 eq) as the dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 12 hours.

  • Precipitation and Purification:

    • Pour the polymer solution into a large volume of methanol to precipitate the polyimide.

    • Collect the polymer by filtration and wash it with methanol.

  • Drying:

    • Dry the polyimide in a vacuum oven at 100 °C, followed by a gradual increase in temperature to 250 °C to ensure complete imidization and removal of residual solvent.

Quantitative Data of Analogous Fluorinated Polymers

While specific data for polymers derived directly from this compound is not extensively available in the public literature, the following tables summarize the properties of structurally similar high-performance fluorinated polymers. This data provides a reasonable expectation of the performance characteristics of materials synthesized using the target monomer.

Table 1: Thermal Properties of Analogous Fluorinated Poly(aryl ether)s and Polyimides

Polymer TypeMonomersGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)
Poly(aryl ether)TFBP and various difluoride monomers178–226[2]514–555 (in N₂)[2]
Polyimide6FDA and various fluorinated diamines> 255[3]> 510 (in N₂)[3]
PolyimideFluorinated diamines and various dianhydridesup to 316[2]up to 531 (in air)[2]

Table 2: Mechanical Properties of Analogous Fluorinated Polyimides

Polymer TypeMonomersTensile Strength (MPa)Elongation at Break (%)Elastic Modulus (GPa)
PolyimideFluorinated diamines and various dianhydridesup to 148[2]up to 31[2]up to 2.6[2]
Fluorinated PI (TPPI50)TFMB and various diamines232.73[1]26.26[1]5.53[1]

Table 3: Dielectric and Other Properties of Analogous Fluorinated Polymers

Polymer TypeMonomersDielectric Constant (at 1 MHz)Water Absorption (%)
Poly(aryl ether)TFBP and various difluoride monomers2.07–2.80 (at 11 GHz)[2]0.28–0.87[2]
PolyimideFluorinated diamines and various dianhydrides2.74–3.2[2]0.2–0.7[2]
Fluorinated PI (TPPI50)TFMB and various diamines2.312[1]Not Reported

Note: The properties listed are for polymers synthesized from monomers that are structurally similar to this compound and its derivatives. Actual properties of polymers derived from the target monomer may vary.

Conclusion

This compound is a highly promising monomer for the development of advanced polymers with superior thermal, mechanical, and dielectric properties. The synthetic routes of nucleophilic aromatic substitution for poly(aryl ether)s and two-step polycondensation for polyimides are well-established for analogous compounds and provide a solid foundation for further research and development. The provided protocols and data serve as a valuable resource for scientists and engineers working in materials science and related fields.

References

Application Notes and Protocols: Specific Reaction Conditions for 2-Fluoro-5-nitrobenzotrifluoride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrobenzotrifluoride is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a trifluoromethyl group and a nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the fluorine atom by various nucleophiles, including primary and secondary amines. This application note provides detailed protocols and specific reaction conditions for the successful synthesis of N-substituted 2-amino-5-nitrobenzotrifluoride derivatives.

The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr), where the amine acts as the nucleophile. The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride leaving group.

Reaction Scheme

SNAr_reaction reactant1 This compound conditions Solvent, Heat (and optional base) reactant1->conditions reactant2 + R¹R²NH (Amine) reactant2->conditions product 2-(R¹R²N)-5-nitrobenzotrifluoride conditions->product

Caption: General reaction scheme for the SNAr of this compound with amines.

Tabulated Reaction Conditions

The following table summarizes various reaction conditions for the substitution of the fluorine atom in trifluoromethyl-nitro-halobenzenes with amines. While not all examples use this compound as the starting material, the conditions are highly analogous and provide a strong basis for protocol development.

Amine (R¹R²NH)Halogen (on starting material)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ammonia (aq.)ChlorineWater175791[1]
Ammonia (aq.)ChlorineWater/Isopropanol1805Not specified[1]
MorpholineFluorineDMSO100594.2[2]
3-Aminophenylboronic acidFluorineNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

The following are detailed protocols for the reaction of this compound with different classes of amines.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from a procedure for a structurally similar starting material and is expected to provide high yields with this compound.[2]

Materials:

  • This compound

  • Morpholine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add morpholine (3.0 eq).

  • Heat the reaction mixture to 100°C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization to yield 2-morpholino-5-nitrobenzotrifluoride.

Protocol 2: Reaction with a Primary Amine (Ammonia)

This protocol is based on the reaction of the analogous 2-chloro-5-nitrobenzotrifluoride with aqueous ammonia and is expected to be applicable to the fluoro-derivative.[1]

Materials:

  • This compound

  • Aqueous ammonia (24%)

  • Steel autoclave

  • Suction filter

  • Vacuum drying oven

Procedure:

  • In a steel autoclave, combine this compound (1.0 eq) and 24% aqueous ammonia solution.

  • With good stirring, heat the mixture to 175°C for 7 hours. A pressure of approximately 32 bar will develop.

  • Cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Filter the reaction solution through a suction filter.

  • Wash the crystalline residue with water.

  • Dry the product in a vacuum drying oven to obtain 2-amino-5-nitrobenzotrifluoride.

Protocol 3: General Procedure for Reaction with Aromatic Amines

While a specific detailed protocol for the reaction of this compound with an aromatic amine was not found, the general principles of SNAr suggest the following approach, which can be optimized. The use of a non-nucleophilic base is often beneficial in these reactions to neutralize the HF formed.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-amino-phenylboronic acid)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq) and the aromatic amine (1.1-1.5 eq) in an aprotic polar solvent, add a non-nucleophilic base (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 80-150°C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow and Logic Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, amine, and solvent B Add base (if required) A->B C Heat to specified temperature B->C D Monitor progress (TLC/LC-MS) C->D E Cool and quench reaction D->E F Extract with organic solvent E->F G Wash and dry organic layer F->G H Concentrate under reduced pressure G->H I Purify by chromatography or recrystallization H->I J J I->J Characterize final product

Caption: A generalized experimental workflow for the reaction of this compound with amines.

signaling_pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products FNB This compound (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by -NO₂ and -CF₃) FNB->Meisenheimer Nucleophilic Attack Amine Amine (R¹R²NH) (Nucleophile) Amine->Meisenheimer Product 2-(R¹R²N)-5-nitrobenzotrifluoride Meisenheimer->Product Fluoride Elimination HF HF Meisenheimer->HF

Caption: Simplified representation of the nucleophilic aromatic substitution (SNAr) mechanism.

References

Synthesis of High-Performance Poly(arylene ether)s using 2-Fluoro-5-nitrobenzotrifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of high-performance poly(arylene ether)s utilizing 2-Fluoro-5-nitrobenzotrifluoride as a key monomer. The trifluoromethyl (-CF3) and nitro (-NO2) groups on the aromatic ring activate the fluorine atom for nucleophilic aromatic substitution (SNAr) polymerization. This allows for the formation of robust ether linkages, leading to polymers with exceptional thermal stability, chemical resistance, and desirable mechanical properties. These characteristics make them suitable for a wide range of applications, including advanced materials and drug delivery systems. The protocols provided herein are based on established methodologies for the synthesis of poly(arylene ether)s via nitro displacement reactions.

Introduction

Poly(arylene ether)s represent a significant class of high-performance thermoplastics known for their excellent hydrolytic, thermal, and dimensional stability, coupled with good mechanical properties.[1] The synthesis of these polymers is often achieved through nucleophilic aromatic substitution (SNAr) reactions. The presence of strong electron-withdrawing groups, such as trifluoromethyl and nitro groups, ortho or para to a leaving group (e.g., fluorine) on an aromatic ring, facilitates this reaction.[1] this compound is a versatile monomer for such polymerizations due to the activating effects of both the -CF3 and -NO2 groups.[2] This document outlines the synthesis of poly(arylene ether)s via the polymerization of this compound with various bisphenol monomers.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The fundamental reaction for the synthesis of poly(arylene ether)s from this compound is a step-growth polycondensation based on the SNAr mechanism. In this reaction, a bisphenoxide, generated in situ from a bisphenol and a weak base like potassium carbonate (K2CO3), acts as the nucleophile. It attacks the electron-deficient carbon atom bonded to the fluorine on the this compound monomer, leading to the displacement of the fluoride ion and the formation of an aryl ether bond. This process is repeated to build the high molecular weight polymer chain.

Caption: SNAr polymerization mechanism.

Experimental Protocols

A general procedure for the synthesis of high-performance poly(arylene ether)s using this compound and a bisphenol monomer is provided below. This protocol is adapted from established methods for similar poly(arylene ether) syntheses.[1][3]

Materials
  • This compound (≥98%)

  • Bisphenol A (or other desired bisphenol monomer)

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Equipment
  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Mechanical stirrer

  • Nitrogen or Argon inlet

  • Heating mantle with temperature controller

  • Thermometer

Polymerization Procedure

experimental_workflow A Charge flask with bisphenol, K2CO3, DMAc, and Toluene B Heat to reflux (~140°C) for azeotropic dehydration A->B C Remove toluene B->C D Add this compound C->D E Heat to 160-190°C and maintain for 12-24 hours D->E F Cool to room temperature E->F G Precipitate polymer in methanol/water mixture F->G H Filter and wash the polymer G->H I Dry the polymer under vacuum H->I

Caption: Experimental workflow for polymerization.

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add the bisphenol monomer (1.0 eq), potassium carbonate (1.1-1.5 eq), N,N-dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) to achieve a desired solids concentration (e.g., 20-30 w/v %), and toluene (as an azeotroping agent).

  • Azeotropic Dehydration: The reaction mixture is heated to reflux (around 135-145°C) for 4-6 hours to ensure the complete formation of the potassium bisphenoxide salt and to remove water azeotropically.[3] The water collected in the Dean-Stark trap is periodically removed.

  • Monomer Addition: After the dehydration step, the toluene is removed from the reaction mixture by distillation. The reaction is then cooled to a lower temperature (e.g., 80°C), and this compound (1.0 eq) is added to the flask.

  • Polymerization: The reaction temperature is then raised to 160-190°C and maintained for 12-24 hours under a continuous flow of inert gas.[1] The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Purification: After the polymerization is complete, the viscous polymer solution is cooled to room temperature and then slowly poured into a vigorously stirred excess of a non-solvent like a methanol/water mixture (e.g., 1:1 v/v) to precipitate the polymer.[3]

  • Isolation and Drying: The precipitated polymer is collected by filtration, washed thoroughly with hot water and methanol to remove any remaining salts and solvent, and then dried in a vacuum oven at 100-120°C for 24 hours until a constant weight is achieved.[3] Further purification can be performed by re-dissolving the polymer in a solvent like DMAc, filtering the solution, and re-precipitating it into methanol.[3]

Characterization of the Resulting Polymers

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

Analysis Technique Purpose Typical Expected Results
FTIR Spectroscopy To confirm the formation of the ether linkage and the presence of characteristic functional groups.Appearance of a strong C-O-C stretching band for the aryl ether linkage.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the detailed chemical structure of the polymer repeating unit.Resonances corresponding to the aromatic protons and carbons in the polymer backbone, and the trifluoromethyl group.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).High molecular weights (Mw > 30,000 g/mol ) and a PDI typically in the range of 1.5-2.5 for step-growth polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.High decomposition temperatures (5% weight loss) typically above 450°C.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).High Tg values, often in the range of 180-250°C, indicating good dimensional stability at elevated temperatures.

Quantitative Data Summary

The following table summarizes typical properties of poly(arylene ether)s synthesized from monomers containing trifluoromethyl and nitro activating groups, based on literature data for analogous systems.[1]

Polymer Property Value Method of Determination
Inherent Viscosity 0.5 - 1.2 dL/gMeasured in DMAc at 30°C
Number-Average Molecular Weight (Mn) 20,000 - 60,000 g/mol GPC with polystyrene standards
Weight-Average Molecular Weight (Mw) 40,000 - 150,000 g/mol GPC with polystyrene standards
Polydispersity Index (PDI) 1.8 - 2.5Mw/Mn
5% Weight Loss Temperature (TGA) 480 - 540 °CTGA in N2 or air
Glass Transition Temperature (Tg) 190 - 240 °CDSC

Conclusion

The use of this compound in SNAr polymerization with bisphenols provides an effective route to high-performance poly(arylene ether)s. The resulting polymers exhibit excellent thermal stability and are soluble in common organic solvents, making them processable into films and coatings.[1][4] The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers in materials science and drug development exploring the synthesis and application of these advanced polymers.

References

Application of 2-Fluoro-5-nitrobenzotrifluoride in the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-5-nitrobenzotrifluoride is a key aromatic intermediate, distinguished by its trifluoromethyl group and a reactive fluorine atom, making it a valuable precursor in the synthesis of high-performance materials. In the realm of dye chemistry, it serves as a foundational building block for producing disperse and reactive azo dyes with enhanced properties. The presence of the electron-withdrawing trifluoromethyl group and the nitro group on the aromatic ring significantly influences the spectral properties and fastness of the resulting dyes. These structural features contribute to superior color vibrancy, and excellent light and sublimation fastness, rendering them highly suitable for dyeing synthetic fibers like polyester.

This application note provides a detailed overview of the synthetic pathway from this compound to a monoazo disperse dye, including experimental protocols, quantitative data on dye performance, and visualizations of the chemical processes. This document is intended for researchers, scientists, and professionals in the fields of dye chemistry and materials science.

Synthetic Pathway Overview

The primary application of this compound in dye synthesis involves its conversion to the key intermediate, 2-Amino-5-nitrobenzotrifluoride (also known as 4-Nitro-2-(trifluoromethyl)aniline). This transformation is typically achieved through a nucleophilic aromatic substitution reaction. The resulting amine is then diazotized and coupled with a suitable aromatic coupling component to yield the final azo dye.

Synthesis_Pathway A This compound B 2-Amino-5-nitrobenzotrifluoride A->B Nucleophilic Aromatic Substitution (Ammonolysis) C Diazonium Salt B->C Diazotization E Monoazo Disperse Dye C->E Azo Coupling D Coupling Component D->E

Caption: Overall synthetic workflow from this compound to a monoazo disperse dye.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzotrifluoride

This protocol describes the conversion of this compound to 2-Amino-5-nitrobenzotrifluoride via a nucleophilic aromatic substitution reaction with ammonia. The procedure is adapted from a similar synthesis using the chloro-analog.[1]

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Pressure reactor

Procedure:

  • In a pressure-resistant reactor, charge this compound (1.0 eq) and ethanol.

  • Add an excess of aqueous ammonia (e.g., 10-15 eq).

  • Seal the reactor and heat the mixture to 120-150 °C.

  • Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • The product, 2-Amino-5-nitrobenzotrifluoride, will precipitate from the solution upon cooling.

  • Isolate the solid product by filtration, wash with water to remove any residual salts, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of a Monoazo Disperse Dye

This protocol details the synthesis of a representative monoazo disperse dye from 2-Amino-5-nitrobenzotrifluoride.

Part A: Diazotization of 2-Amino-5-nitrobenzotrifluoride

Materials:

  • 2-Amino-5-nitrobenzotrifluoride

  • Concentrated sulfuric acid (98%)

  • Nitrosylsulfuric acid (40%)

  • Ice

Procedure:

  • In a flask, carefully add 2-Amino-5-nitrobenzotrifluoride (1.0 eq) to concentrated sulfuric acid at a temperature below 30 °C with stirring.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Slowly add nitrosylsulfuric acid (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 2-3 hours to ensure complete diazotization. The resulting diazonium salt solution should be kept cold and used immediately in the coupling reaction.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Amine_Solution Dissolve 2-Amino-5-nitrobenzotrifluoride in concentrated H₂SO₄ Cooling Cool amine solution to 0-5 °C Amine_Solution->Cooling Nitrosyl_Acid Prepare Nitrosylsulfuric Acid Addition Slowly add Nitrosylsulfuric Acid Nitrosyl_Acid->Addition Cooling->Addition Stirring Stir for 2-3 hours at 0-5 °C Addition->Stirring Diazonium_Salt Diazonium Salt Solution (Use Immediately) Stirring->Diazonium_Salt

Caption: Workflow for the diazotization of 2-Amino-5-nitrobenzotrifluoride.

Part B: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Part A

  • N,N-bis(2-cyanoethyl)aniline (coupling component)

  • Acetic acid (80%)

  • Ice

  • Water

Procedure:

  • In a separate beaker, dissolve N,N-bis(2-cyanoethyl)aniline (1.0 eq) in 80% acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5 °C. The addition of ice may be necessary to control the temperature.

  • After the addition is complete, continue to stir the reaction mixture for an additional 3 hours at 0-5 °C.

  • The precipitated azo dye is then collected by filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation

The incorporation of the 2-trifluoromethyl-4-nitrophenyl moiety into the dye structure generally imparts desirable properties. Below is a summary of expected performance data for disperse dyes derived from 2-Amino-5-nitrobenzotrifluoride based on literature for structurally similar dyes.

PropertyTest MethodExpected Rating/ValueReference
Spectroscopic Data
λmax (in various solvents)UV-Vis Spectroscopy450 - 550 nmVaries with solvent polarity and coupler
Fastness Properties
Light FastnessISO 105-B025 - 7 (Good to Excellent)[2]
Wash Fastness (Staining)ISO 105-C064 - 5 (Very Good)[3][4]
Wash Fastness (Color Change)ISO 105-C064 - 5 (Very Good)[3][4]
Sublimation FastnessISO 105-P013 - 5 (Moderate to Excellent)[5][6][7]
Rubbing Fastness (Dry)ISO 105-X124 - 5 (Very Good)[3]
Rubbing Fastness (Wet)ISO 105-X124 (Good)[3]

Fastness ratings are on a scale of 1-5 for wash and rubbing fastness (5 being the best) and 1-8 for light fastness (8 being the best).

Conclusion

This compound is a versatile and valuable starting material for the synthesis of high-performance azo disperse dyes. The synthetic route, proceeding through the key intermediate 2-Amino-5-nitrobenzotrifluoride, allows for the creation of dyes with excellent fastness properties, particularly lightfastness, which is a critical attribute for many textile applications. The trifluoromethyl group plays a crucial role in enhancing the stability and performance of these dyes. The provided protocols offer a solid foundation for the laboratory-scale synthesis of these advanced colorants, and the expected performance data underscores their potential for commercial applications where durability and color vibrancy are paramount. Further research can focus on diversifying the coupling components to generate a wider palette of colors with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-5-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: The most common side reactions during SNAr reactions with this compound are typically related to the high reactivity of the compound and the nature of the nucleophile and reaction conditions. These can include:

  • Hydrolysis of the trifluoromethyl group: Under harsh basic conditions or prolonged reaction times with aqueous bases, the -CF3 group can be susceptible to hydrolysis, although it is generally stable.[1]

  • Reaction with the nitro group: Strong reducing nucleophiles can potentially interact with the nitro group, leading to its partial or full reduction.

  • Di-substitution: While less common due to the deactivating effect of the first substitution, a second nucleophilic attack at another position might occur under forcing conditions, especially if there are other leaving groups present on the nucleophile itself.

  • Formation of regioisomers: Depending on the reaction conditions, there is a possibility of minor regioisomers forming, although the fluorine atom is highly activated for substitution due to the ortho-trifluoromethyl and para-nitro electron-withdrawing groups.[2][3][4]

Q2: Can the nitro group in this compound be reduced, and what are the potential side reactions during this process?

A2: Yes, the nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or using metals in acidic media (e.g., Fe, Sn, or Zn with HCl).[5][6][7] Potential side reactions during the reduction of the nitro group include:

  • Incomplete reduction: The reaction may stop at intermediate stages, yielding nitroso or hydroxylamine derivatives.[6]

  • Formation of azo compounds: The use of certain reducing agents, like lithium aluminum hydride (LiAlH4), on aromatic nitro compounds can lead to the formation of azo products instead of the desired amine.[7]

  • Dehalogenation: During catalytic hydrogenation, particularly with palladium on carbon, there is a risk of removing the fluorine atom (hydrodefluorination), especially under harsh conditions. Using Raney nickel might be a milder alternative to avoid this.[7]

Q3: What are the typical impurities found in commercial this compound, and how can they affect my reaction?

A3: Commercial this compound is generally available in high purity, typically ≥ 98%.[1][8][9] Potential impurities could include isomers from the manufacturing process or starting materials. The presence of isomers could lead to the formation of isomeric side products in your reaction, which may be difficult to separate from the desired product. It is always recommended to check the certificate of analysis (COA) provided by the supplier.[8]

Troubleshooting Guides

Issue 1: Low yield of the desired SNAr product.

Possible Cause Troubleshooting Step
Insufficiently activated substrate Ensure the reaction temperature is optimal. While the substrate is highly activated, some nucleophiles may require heating to proceed at a reasonable rate.
Poor nucleophile If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide with a suitable base).[2]
Decomposition of starting material or product Monitor the reaction by TLC or LC-MS to check for the formation of degradation products. Consider lowering the reaction temperature or shortening the reaction time.
Side reactions Analyze the crude reaction mixture to identify any major side products. See the troubleshooting guide for unexpected side products below.

Issue 2: Presence of an unexpected side product in the SNAr reaction.

Possible Cause Troubleshooting Step
Hydrolysis of the starting material or product Ensure anhydrous reaction conditions if your nucleophile is sensitive to water. Use freshly distilled solvents.
Reaction at the nitro group If you suspect reduction of the nitro group, use a milder nucleophile or less harsh reaction conditions.
Isomeric impurity in the starting material Check the purity of the starting this compound by GC-MS or NMR.

Quantitative Data

Parameter Value Source
Purity (Assay)≥ 98% (GC)[1][8][9]
Molecular Weight209.10 g/mol [8]
Boiling Point105-110 °C/25 mmHg[8]
Density1.522 g/mL at 25 °C[8]

Experimental Protocols

Representative Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline adapted from procedures for similar activated fluoroaromatic compounds.[2]

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., DMF, THF, or DMSO)

  • Base (e.g., K2CO3, Et3N, or NaH, if required)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.1 equivalents) and a suitable base (1.2 equivalents, if needed) in the anhydrous solvent.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_0 Troubleshooting SNAr Reactions start Low Yield or Impure Product check_purity Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_purity main_product Desired Product is Major Component check_purity->main_product side_product Side Product is Major Component check_purity->side_product incomplete Incomplete Conversion main_product->incomplete Yes end Improved Yield and Purity main_product->end No identify_side_product Identify Structure of Side Product side_product->identify_side_product optimize Optimize Reaction Conditions (Temp, Time, Conc.) optimize->end incomplete->optimize troubleshoot_side_product Address Specific Side Reaction (e.g., hydrolysis, reduction) identify_side_product->troubleshoot_side_product troubleshoot_side_product->optimize

Caption: Workflow for troubleshooting SNAr reaction outcomes.

G cluster_1 Identifying Source of Side Products start Unexpected Peak in Analysis mass_spec Check Mass of Side Product (MS) start->mass_spec mass_match_hydrolysis Mass corresponds to Hydrolysis Product? mass_spec->mass_match_hydrolysis mass_match_reduction Mass corresponds to Reduced Nitro Group? mass_match_hydrolysis->mass_match_reduction No use_anhydrous Action: Use Anhydrous Conditions mass_match_hydrolysis->use_anhydrous Yes mass_match_isomer Mass corresponds to Isomer of Product? mass_match_reduction->mass_match_isomer No milder_conditions Action: Use Milder Conditions/Nucleophile mass_match_reduction->milder_conditions Yes check_sm_purity Action: Check Starting Material Purity mass_match_isomer->check_sm_purity Yes unknown Further Spectroscopic Analysis (NMR, etc.) mass_match_isomer->unknown No

Caption: Decision tree for identifying the source of side products.

References

Technical Support Center: Purification of 2-Fluoro-5-nitrobenzotrifluoride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Fluoro-5-nitrobenzotrifluoride. This versatile building block is frequently used in the synthesis of pharmaceutical and agrochemical compounds, making robust purification protocols essential for obtaining high-purity materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The two most prevalent reaction types involving this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols) due to the activating effect of the electron-withdrawing nitro and trifluoromethyl groups.[1]

  • Reduction of the Nitro Group: The nitro group is commonly reduced to an amine, yielding substituted anilines that are valuable intermediates in drug discovery.

Q2: What are the typical impurities I should expect in my crude reaction mixture?

A2: Impurities are highly dependent on the specific reaction and conditions, but common contaminants include:

  • Unreacted Starting Materials: Residual this compound or the nucleophile/reducing agent.

  • Isomeric Byproducts: In SNAr reactions, minor isomers may form. In nitration reactions to produce related starting materials, over-nitration or incomplete nitration can lead to isomeric impurities.

  • Side-Reaction Products: For example, in the reduction of the nitro group, partially reduced intermediates like nitroso or hydroxylamine species may be present.[2]

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the fluoro group to a hydroxyl group.

  • Solvent and Reagent Residues: Solvents used in the reaction or purification, as well as residual catalysts or reagents, can contaminate the final product.

Q3: Which purification technique is most suitable for my product?

A3: The choice of purification method depends on the physical state and properties of your product and impurities:

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing a wide range of impurities from both solid and liquid products.[3]

  • Crystallization: An effective method for purifying solid compounds to a high degree of purity.[4] The choice of solvent is critical for successful crystallization.

  • Distillation: Ideal for purifying liquid products with boiling points that are sufficiently different from those of impurities.[5] Vacuum distillation is often necessary for high-boiling compounds to prevent decomposition.[6]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Column channeling.- Optimize the eluent system using thin-layer chromatography (TLC). Start with a non-polar solvent and gradually increase polarity.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly. A slurry packing method is often preferred.[7]
Product is not Eluting from the Column - Eluent is too non-polar.- Product is highly adsorbed to the silica gel.- Gradually increase the polarity of the eluent.- If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine to the eluent, respectively.
Cracks Appearing in the Silica Gel Bed - The column has run dry.- Always maintain the solvent level above the top of the silica gel.[3]
Crystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Solution is not supersaturated (too much solvent).- Compound is very soluble in the chosen solvent at low temperatures.- Boil off some of the solvent to concentrate the solution and try cooling again.- Add a seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[8]
Oiling Out (Product Separates as a Liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly.- Try to purify the crude product by another method (e.g., column chromatography) before crystallization.
Low Recovery of Purified Product - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cool the solution in an ice bath to minimize the solubility of the product.- Ensure the filtration apparatus is pre-heated before hot filtration.
Distillation
Problem Possible Cause(s) Solution(s)
Bumping (Violent Boiling) - Uneven heating.- Lack of nucleation sites.- Use a heating mantle with a magnetic stirrer for even heating.- Add boiling chips or a magnetic stir bar to the distillation flask.
Product Decomposes During Distillation - The boiling point is too high at atmospheric pressure.- Use vacuum distillation to lower the boiling point of the compound.[6]
Poor Separation of Liquids - Boiling points of the components are too close.- Use a fractional distillation column with a suitable packing material to increase the separation efficiency.

Quantitative Data Summary

The following table summarizes purification data for representative reactions involving this compound derivatives.

Reaction Type Product Purification Method Initial Purity (%) Final Purity (%) Yield (%) Reference
Aminolysis2-Amino-5-nitrobenzotrifluorideFiltration and Washing95.8Not Specified87[8]
Aminolysis2-Amino-5-nitrobenzotrifluorideFiltration and WashingNot Specified>9994.9[8]
Bromination2-Bromo-5-nitrobenzotrifluorideRecrystallizationNot Specified98.6Not Specified[8]
Ammonolysis4-Amino-2-trifluoromethylbenzonitrileRefining with TolueneNot Specified99.373-75 (overall)[9][10]
Reduction1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzenePrecipitation and FiltrationNot SpecifiedHighHigh[11]

Experimental Protocols

Protocol 1: Purification of a 2-Arylamino-5-nitrobenzotrifluoride Derivative by Column Chromatography

This protocol is a general guideline for the purification of a solid product from a nucleophilic aromatic substitution reaction.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[12]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[7]

    • Drain the excess solvent until the solvent level is just above the silica gel surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the column.

    • Add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Gradually increase the polarity of the eluent as the elution progresses to move more polar compounds down the column.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.

  • Isolation of the Purified Product:

    • Combine the pure fractions containing the product.

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

Protocol 2: Purification of 2-Amino-5-nitrobenzotrifluoride by Recrystallization

This protocol describes the purification of a solid product obtained from the reduction of a dinitro precursor.

  • Solvent Selection:

    • Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point for nitroanilines.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.[13]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the charcoal and any other insoluble material.[4]

  • Crystallization:

    • Allow the hot filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[13]

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[13]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification of a High-Boiling Fluorinated Aniline by Vacuum Distillation

This protocol is suitable for the purification of a liquid aniline derivative.

  • Apparatus Setup:

    • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

    • Place the crude liquid product in a round-bottom flask with a stir bar or boiling chips.

  • Distillation Procedure:

    • Begin stirring and gradually apply vacuum to the system.[5]

    • Once the desired pressure is reached, begin heating the distillation flask.

    • Collect the fraction that distills at the expected boiling point for your product at the given pressure. The boiling point at reduced pressure can be estimated using a pressure-temperature nomograph.[1]

    • Monitor the temperature throughout the distillation; a stable temperature indicates the collection of a pure fraction.

  • Product Collection:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

    • The purified liquid product is in the receiving flask.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start This compound + Reagents reaction Reaction (e.g., SNAr or Nitro Reduction) start->reaction crude Crude Product Mixture reaction->crude purification_choice Select Purification Method crude->purification_choice chromatography Column Chromatography purification_choice->chromatography Liquid or Solid crystallization Crystallization purification_choice->crystallization Solid distillation Distillation purification_choice->distillation Liquid pure_product Pure Product chromatography->pure_product crystallization->pure_product distillation->pure_product analysis Purity & Structural Analysis (NMR, LC-MS, etc.) pure_product->analysis

Caption: General experimental workflow from reaction to purified product.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_crystallization Crystallization cluster_distillation Distillation start Purification Issue Encountered poor_sep Poor Separation? start->poor_sep no_crystals No Crystals? start->no_crystals decomposition Decomposition? start->decomposition optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent Yes reduce_load Reduce Sample Load poor_sep->reduce_load Yes repack_column Repack Column poor_sep->repack_column Yes concentrate Concentrate Solution no_crystals->concentrate Yes scratch_flask Scratch Flask no_crystals->scratch_flask Yes seed_crystal Add Seed Crystal no_crystals->seed_crystal Yes vacuum_distill Use Vacuum Distillation decomposition->vacuum_distill Yes

References

Technical Support Center: Scale-Up of 2-Fluoro-5-nitrobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2-Fluoro-5-nitrobenzotrifluoride synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the nitration of 2-fluorobenzotrifluoride to produce this compound.

Issue 1: Low Reaction Yield

Q: My reaction yield for the nitration of 2-fluorobenzotrifluoride is significantly lower upon scale-up compared to my lab-scale experiments. What are the potential causes and how can I improve it?

A: Low yields during the scale-up of this nitration are a common challenge and can be attributed to several factors:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between the organic substrate and the nitrating agent (mixed acid). This results in localized areas of low reactant concentration, slowing down the reaction rate and potentially promoting side reactions.

    • Solution: Ensure the use of an appropriate agitator design (e.g., pitched-blade turbine) and agitation speed to maintain a homogenous mixture. Consider the installation of baffles in the reactor to improve mixing efficiency.

  • Poor Temperature Control: The nitration of aromatic compounds is highly exothermic.[1] Insufficient heat removal in a larger reactor can lead to temperature gradients, causing localized overheating. This can result in the decomposition of the product and the formation of byproducts.

    • Solution: Implement a robust cooling system for the reactor. The addition of the nitrating agent should be done slowly and at a controlled rate to manage the exotherm. For large-scale operations, a semi-batch process where the substrate is added to the mixed acid at a controlled rate is often preferred.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of nitric acid to the substrate can lead to incomplete conversion.

    • Solution: Carefully control the stoichiometry of your reagents. Based on analogous reactions, a molar ratio of nitric acid to the substrate in the range of 3.5-4.0 has been shown to be effective.[3]

Issue 2: High Levels of Impurities and Byproducts

Q: I am observing a high percentage of impurities, including positional isomers, in my scaled-up reaction. How can I minimize their formation?

A: The formation of isomers and other byproducts is a frequent issue in the nitration of substituted aromatic rings. The primary impurities are often positional isomers of the desired product.

  • Isomer Formation: The nitration of 2-fluorobenzotrifluoride can potentially yield other isomers. The reaction temperature plays a crucial role in the selectivity of the reaction.

    • Solution: Maintain a low and consistent reaction temperature, typically between 0°C and 10°C, to favor the formation of the desired 5-nitro isomer.[3]

  • Over-nitration: The presence of excess nitrating agent or higher reaction temperatures can lead to the formation of dinitro compounds.

    • Solution: Use a controlled amount of the nitrating agent and maintain the recommended reaction temperature. Continuous monitoring of the reaction progress by techniques like HPLC can help in quenching the reaction at the optimal time.

  • Oxidation: Strong oxidizing conditions can lead to the degradation of the starting material or product.

    • Solution: Avoid excessively high temperatures and prolonged reaction times.

Issue 3: Thermal Runaway and Safety Concerns

Q: What are the critical safety considerations to prevent a thermal runaway reaction during the scale-up of this nitration?

A: Nitration reactions are notoriously energetic, and preventing thermal runaway is paramount for safe operation, especially at a larger scale.

  • Exothermic Nature: The reaction releases a significant amount of heat, which if not effectively removed, can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.[1]

    • Solution:

      • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat release. This data is crucial for designing an adequate cooling system.

      • Controlled Addition: Add the nitrating agent or the substrate in a controlled, semi-batch manner.

      • Emergency Quenching: Have a well-defined emergency quenching procedure in place. This typically involves the rapid addition of a large volume of a suitable quenching agent like cold water or a dilute base.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, High Impurities) CheckMixing Step 1: Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Step 2: Verify Temperature Control CheckMixing->CheckTemp If mixing is adequate Solution Implement Corrective Actions CheckMixing->Solution If mixing is poor, improve agitation CheckStoichiometry Step 3: Confirm Reagent Stoichiometry CheckTemp->CheckStoichiometry If temperature is stable CheckTemp->Solution If temp is unstable, enhance cooling CheckReactionTime Step 4: Analyze Reaction Time & Purity CheckStoichiometry->CheckReactionTime If stoichiometry is correct CheckStoichiometry->Solution If stoichiometry is off, adjust reagent ratios CheckReactionTime->Solution If parameters are optimized CheckReactionTime->Solution If reaction is incomplete or has byproducts, optimize time/temp End Problem Resolved Solution->End

Caption: A logical workflow for troubleshooting common issues in the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound at an industrial scale?

A1: The most common industrial synthesis involves the nitration of 2-fluorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid (mixed acid).[3] This electrophilic aromatic substitution reaction is typically carried out in a batch or semi-batch reactor with careful temperature control.

Q2: What are the key process parameters to control during the scale-up?

A2: The critical parameters to monitor and control are:

  • Temperature: Maintaining a low and stable temperature (0-10°C) is crucial for selectivity and safety.

  • Agitation Rate: Sufficient mixing is necessary to ensure good mass and heat transfer.

  • Rate of Reagent Addition: A slow and controlled addition of the nitrating agent or substrate is essential to manage the exothermic nature of the reaction.

  • Reaction Time: The reaction should be monitored to determine the optimal endpoint to maximize product yield and minimize byproduct formation.

Q3: How can I effectively purify this compound at a larger scale?

A3: Purification of the crude product typically involves the following steps:

  • Quenching: The reaction mixture is carefully quenched by pouring it into a mixture of ice and water.

  • Phase Separation: The organic layer containing the product is separated from the aqueous acid layer.

  • Washing: The organic layer is washed with water and then with a dilute basic solution (e.g., sodium bicarbonate) to remove residual acids.

  • Drying: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Distillation: The final product is purified by vacuum distillation.

Q4: Are there any alternative, safer synthesis methods being explored?

A4: Yes, continuous flow chemistry is a promising alternative for nitration reactions.[3] Continuous-flow reactors offer significantly better heat and mass transfer, which allows for more precise temperature control and reduces the risk of thermal runaway. This technology can also lead to higher yields and purity by minimizing the formation of byproducts.[1] However, scaling up continuous flow processes from microreactors to industrial-scale millireactors can present its own set of challenges, such as potential for clogging and ensuring uniform flow distribution.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of a closely related isomer, 5-fluoro-2-nitrobenzotrifluoride, which can serve as a starting point for the optimization of the this compound synthesis.

ParameterValueReference
Starting Material m-fluorobenzotrifluoride[3][4]
Reagents Nitric Acid, Sulfuric Acid[3][4]
Molar Ratio (Substrate:HNO₃:H₂SO₄) 1 : 3.77 : 0.82[3]
Reaction Temperature 0°C[3]
Reaction Time (Batch) 2.5 hours[4]
Yield (Batch) 88.1%[4]
Yield (Continuous Flow) 96.4%[3]
Purity (Batch) 92.1%[4]

Experimental Protocol (Adapted from Analogous Synthesis)

This protocol is adapted from the synthesis of 5-fluoro-2-nitrobenzotrifluoride and should be optimized for the synthesis of this compound.

Materials:

  • 2-Fluorobenzotrifluoride

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel is set up in a well-ventilated fume hood.

  • Mixed Acid Preparation: The reactor is charged with concentrated sulfuric acid. The reactor is cooled to 0-5°C using a circulating chiller. Concentrated nitric acid is then added slowly via the dropping funnel while maintaining the temperature below 10°C.

  • Nitration Reaction: 2-Fluorobenzotrifluoride is added dropwise to the stirred mixed acid from the dropping funnel. The rate of addition is controlled to maintain the internal temperature of the reactor between 0°C and 5°C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional 2-3 hours. The progress of the reaction is monitored by taking small aliquots and analyzing them by HPLC or GC.

  • Work-up:

    • Once the reaction is complete, the reaction mixture is transferred slowly and carefully to a separate vessel containing a vigorously stirred mixture of crushed ice and water.

    • The quenched mixture is then transferred to a separatory funnel, and the organic layer is separated.

    • The organic layer is washed sequentially with water, 5% sodium bicarbonate solution, and again with water.

    • The washed organic layer is dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the crude product is purified by vacuum distillation to yield this compound as a liquid.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start ReactorSetup 1. Reactor Setup Start->ReactorSetup MixedAcid 2. Prepare Mixed Acid (H₂SO₄ + HNO₃) ReactorSetup->MixedAcid Nitration 3. Add 2-Fluorobenzotrifluoride (0-5°C) MixedAcid->Nitration Monitoring 4. Monitor Reaction (HPLC/GC) Nitration->Monitoring Workup 5. Work-up (Quench, Wash, Dry) Monitoring->Workup Purification 6. Purification (Vacuum Distillation) Workup->Purification End Final Product Purification->End

Caption: A step-by-step workflow for the laboratory synthesis of this compound.

References

Technical Support Center: Managing Regioselectivity in Substitutions on 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for managing regioselectivity and overcoming common challenges in substitution reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on this compound for substitution reactions?

A1: The most reactive site for substitution is the carbon atom attached to the fluorine (C2). Due to the strong electron-withdrawing effects of the ortho-trifluoromethyl (-CF3) and para-nitro (-NO2) groups, the fluorine atom is highly activated as a leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. Electrophilic aromatic substitution is generally not feasible as all three substituents are deactivating.[1][2][3]

Q2: Why does Nucleophilic Aromatic Substitution (SNAr) preferentially occur at the C2 position?

A2: SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex.[4] The rate of this reaction is determined by the stability of this complex. The electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups at the para (C5) and ortho (C1) positions, respectively, relative to the fluorine, effectively stabilize the negative charge of the Meisenheimer complex through resonance and induction. This strong stabilization significantly lowers the activation energy for nucleophilic attack at C2, making it the overwhelmingly favored pathway.[3][5]

Q3: I am observing very slow or no reaction. What are the common causes?

A3: Low conversion rates can stem from several factors:

  • Inefficient Nucleophile: The chosen nucleophile may not be strong enough or could be sterically hindered.

  • Suboptimal Solvent: The reaction may require a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the formation of the charged intermediate. Ensure the solvent is anhydrous, as water can interfere.[6]

  • Insufficient Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. The optimal temperature will depend on the nucleophile and solvent.

  • Inappropriate Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), the base used might not be strong enough. Common bases include K₂CO₃ or the more effective Cs₂CO₃.[6]

Q4: What are the likely side products, and how can they be minimized?

A4: While substitution at C2 is dominant, side reactions can occur under harsh conditions.

  • Decomposition: High temperatures or excessively strong bases can lead to the decomposition of the starting material or product.

  • Competing Nucleophilic Sites: While less common, highly reactive nucleophiles could potentially interact with the nitro group. To minimize side products, it is crucial to carefully control the reaction temperature and use the mildest base necessary to achieve the desired transformation.

Q5: Can I perform an electrophilic substitution on this molecule?

A5: It is highly unlikely to be successful. The benzene ring is substituted with three powerful deactivating, electron-withdrawing groups (-F, -NO2, -CF3).[1][2][7][8] These groups reduce the electron density of the aromatic ring, making it a very poor nucleophile for reacting with electrophiles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conversion 1. Weak Nucleophile: The nucleophile's reactivity is insufficient. 2. Low Temperature: The activation energy barrier is not being overcome. 3. Improper Solvent: The solvent is not effectively solvating the intermediates. 4. Presence of Water: Moisture is quenching the nucleophile or base.1. Consider a more reactive nucleophile or use a catalyst. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Switch to a polar aprotic solvent such as anhydrous DMF, DMSO, or NMP.[6] 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products 1. Harsh Reaction Conditions: High temperatures or a very strong base may cause decomposition or undesired side reactions. 2. Reaction with Solvent: At high temperatures, solvents like DMF can sometimes participate in side reactions.1. Lower the reaction temperature and screen for a milder base (e.g., K₂CO₃ instead of NaH). 2. Consider an alternative polar aprotic solvent like DMSO or sulfolane.
Product Decomposition 1. Excessive Heat: The product may not be stable at the reaction temperature. 2. Strongly Basic/Nucleophilic Conditions: The product may be susceptible to further reaction or degradation.1. Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. 2. Use a stoichiometric amount of base and nucleophile. Quench the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS).

Data Presentation

Table 1: Regioselectivity and Directing Effects in SNAr on this compound

SubstituentPositionRole in SNAr at C2Directing Effect
-F C2Leaving GroupN/A
-CF₃ C1 (ortho to -F)Activating / StabilizingStabilizes the negative charge of the Meisenheimer intermediate via a strong inductive effect (-I).[9]
-NO₂ C5 (para to -F)Activating / StabilizingStabilizes the negative charge of the Meisenheimer intermediate via strong resonance (-M) and inductive (-I) effects.[5]

Table 2: Typical Conditions for Nucleophilic Substitution of this compound (Note: Data is illustrative and intended for guidance. Optimization is required for specific nucleophiles.)

NucleophileBaseSolventTemperature (°C)Typical Time (h)
Primary/Secondary AmineK₂CO₃ or Et₃NDMF, DMSO25 - 804 - 12
Phenol / AlcoholCs₂CO₃ or NaHDMF, THF60 - 1206 - 24
ThiolK₂CO₃ or Cs₂CO₃DMF, Acetonitrile25 - 602 - 8
Azide (e.g., NaN₃)N/ADMSO/H₂O80 - 1005 - 10

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). Add the amine nucleophile (1.1 - 1.5 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Visualizations

Troubleshooting_Workflow start Start Experiment check_completion Reaction Complete? start->check_completion success Isolate & Purify Product check_completion->success Yes low_yield Low / No Conversion check_completion->low_yield No side_products Side Products Observed check_completion->side_products Partially / With Impurities check_temp Increase Temperature? low_yield->check_temp check_temp2 Lower Temperature? side_products->check_temp2 check_temp->low_yield No (Decomposition) check_nu Change Nucleophile / Solvent? check_temp->check_nu Yes check_nu->low_yield No check_h2o Use Anhydrous Conditions check_nu->check_h2o Yes check_temp2->side_products No (Reaction Stalls) check_base Use Milder Base? check_temp2->check_base Yes check_base->side_products No Substituent_Effects C2 C2-F Bond Activation High Reactivity for SNAr C2->Activation Leads to CF3 CF3 at C1 (ortho) -I Effect CF3->C2 Activates NO2 NO2 at C5 (para) -M, -I Effects NO2->C2 Activates F Fluorine Good Leaving Group F->Activation Enables

References

avoiding unwanted byproducts with 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding unwanted byproducts during experiments with 2-Fluoro-5-nitrobenzotrifluoride.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in common chemical transformations.

Issue 1: Low Yield and/or Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction with this compound and an amine/alkoxide nucleophile, but I am observing low yields of my desired product and significant amounts of unreacted starting material. What are the possible causes and solutions?

Answer:

Low conversion in SNAr reactions with this compound can be attributed to several factors, primarily related to reaction conditions and reagent purity.

Possible Causes and Solutions:

  • Insufficiently Strong Base: The SNAr reaction often requires a base to facilitate the removal of a proton from the nucleophile or to neutralize the HF byproduct. If the base is too weak, the reaction may not proceed to completion.

    • Solution: Consider using a stronger base. For amine nucleophiles, common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For alcohol nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary to generate the more reactive alkoxide.

  • Low Reaction Temperature: While higher temperatures can sometimes lead to byproduct formation, an insufficient temperature will result in a sluggish or incomplete reaction.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to find the optimal balance between reaction rate and byproduct formation. Reactions are often run at temperatures ranging from room temperature to 100°C[1].

  • Inadequate Solvent: The choice of solvent is critical for SNAr reactions. The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

    • Solution: Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex)[1].

  • Moisture in the Reaction: Water can compete with the desired nucleophile and can also deactivate strong bases like NaH.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 2: Formation of a Hydrolysis Byproduct (2-Hydroxy-5-nitrobenzotrifluoride)

Question: During my SNAr reaction, I have identified a byproduct that appears to be the result of fluoride displacement by a hydroxyl group. How can I prevent the formation of 2-Hydroxy-5-nitrobenzotrifluoride?

Answer:

The formation of 2-Hydroxy-5-nitrobenzotrifluoride is a result of hydrolysis, where water acts as a nucleophile. This is a common side reaction if moisture is present in the reaction mixture.

Possible Causes and Solutions:

  • Presence of Water: As mentioned previously, water can act as a nucleophile, leading to the formation of the undesired hydroxy compound.

    • Solution: Rigorously exclude water from your reaction. Use anhydrous solvents and dry all reagents and glassware. Running the reaction under an inert atmosphere will also help to prevent the introduction of atmospheric moisture.

  • Basic Hydrolysis of the Product: In some cases, if the reaction is run for an extended period under strongly basic aqueous conditions during workup, the desired product might be susceptible to hydrolysis, although this is less common for the C-N or C-O bond of the product compared to the activated C-F bond of the starting material.

    • Solution: Minimize the time the reaction mixture is in contact with aqueous base during the workup procedure. Neutralize the reaction mixture promptly and proceed with extraction.

Issue 3: Incomplete or Unselective Reduction of the Nitro Group

Question: I am trying to reduce the nitro group of this compound to an amine, but I am getting a mixture of products, including partially reduced intermediates or loss of the fluorine substituent. How can I improve the selectivity of this reduction?

Answer:

The reduction of the nitro group on the this compound ring can sometimes be complicated by the presence of other reducible functional groups or the potential for hydrodefluorination.

Possible Causes and Solutions:

  • Harsh Reducing Agents: Some reducing agents can lead to over-reduction or the reduction of other functional groups. For instance, catalytic hydrogenation with Pd/C can sometimes lead to the removal of halogens (hydrodehalogenation).

    • Solution: Choose a milder and more chemoselective reducing agent. Tin(II) chloride (SnCl₂) in a non-acidic medium is often effective for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities[2]. Iron powder in the presence of a mild acid like acetic acid is another common and selective method.

  • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is not driven to completion, these intermediates may be present in the final product mixture.

    • Solution: Ensure sufficient equivalents of the reducing agent are used and allow for adequate reaction time. Monitor the reaction progress by TLC or LC-MS to confirm the complete disappearance of the starting material and any intermediates.

  • Workup Issues with Tin Salts: When using SnCl₂, the workup can be problematic due to the precipitation of tin salts upon basification[3]. This can make product isolation difficult.

    • Solution: After the reaction is complete, some protocols suggest pouring the mixture into a large volume of ice water and carefully neutralizing with a base like sodium bicarbonate to a pH just below 8. This can sometimes result in more manageable precipitates. Alternatively, adding a filter aid like Celite before neutralization and then filtering the entire mixture can help to remove the tin salts[3].

Frequently Asked Questions (FAQs)

Q1: What is the most common unwanted byproduct in SNAr reactions with this compound?

A1: The most common byproduct is often the result of incomplete reaction, meaning unreacted this compound remains in the product mixture. Another frequently encountered byproduct is the hydrolysis product, 2-Hydroxy-5-nitrobenzotrifluoride, which arises from the presence of water in the reaction.

Q2: Can the trifluoromethyl (-CF₃) group be hydrolyzed during reactions?

A2: Yes, under certain conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group (-COOH). This typically requires harsh acidic or basic conditions and elevated temperatures. For most standard SNAr and nitro reduction protocols, the trifluoromethyl group is stable.

Q3: How can I effectively purify the product of an SNAr reaction with this compound?

A3: The two primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective and scalable purification technique. The choice of solvent is crucial; an ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature. Screening of various solvents such as ethanol, methanol, or mixtures including hexane or heptane is recommended.

Q4: What is the best method to monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most reactions involving this compound. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis and to detect minor byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, assuming the products are sufficiently volatile and thermally stable.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, this compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation[4]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Data Presentation

Disclaimer: The following tables provide representative data for Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction reactions. While these are based on established chemical principles and data from analogous compounds, specific yields and byproduct percentages for this compound may vary depending on the exact experimental conditions.

Table 1: Influence of Base and Temperature on SNAr with an Amine Nucleophile (e.g., Morpholine)

EntryBase (equivalents)Temperature (°C)Reaction Time (h)Product Yield (%)Key Byproducts Observed
1K₂CO₃ (2.0)2524~60Unreacted Starting Material
2K₂CO₃ (2.0)806>90Trace Hydrolysis Product
3Et₃N (2.0)8012~85Unreacted Starting Material
4NaH (1.2)254>95Minimal

Table 2: Comparison of Reducing Agents for the Conversion of the Nitro Group to an Amine

EntryReducing AgentSolventTemperature (°C)Product Yield (%)Key Byproducts Observed
1H₂, Pd/C (10%)Methanol25~80-90Potential for hydrodefluorination
2Fe, NH₄ClEthanol/Water80~85-95Iron salts in workup
3SnCl₂·2H₂OEthanol70>90Tin salts in workup, partially reduced intermediates if incomplete

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq)[1].

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC[1].

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Reduction of the Nitro Group using SnCl₂
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate[2].

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (around 70-80 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a large volume of ice-water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to basify the mixture (target pH ~7-8). Be aware that tin salts will precipitate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 times). It may be necessary to filter the entire mixture through a pad of Celite to remove the tin salts before or during the extraction.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography if necessary.

Visualizations

SNAr_Workflow Experimental Workflow for SNAr start Start reagents 1. Combine this compound, nucleophile, and base in anhydrous solvent. start->reagents reaction 2. Heat reaction mixture (e.g., 80°C). reagents->reaction monitor 3. Monitor reaction progress by TLC or GC-MS. reaction->monitor monitor->reaction Incomplete workup 4. Cool, quench with water, and perform liquid-liquid extraction. monitor->workup Complete purify 5. Dry, concentrate, and purify (column chromatography or recrystallization). workup->purify product Final Product purify->product

Caption: A generalized workflow for a typical SNAr reaction.

Troubleshooting_SNAr Troubleshooting Low Yield in SNAr Reactions start Low Product Yield check_sm Is there unreacted starting material? start->check_sm check_byproducts Are there significant byproducts? start->check_byproducts increase_temp Increase reaction temperature. check_sm->increase_temp Yes stronger_base Use a stronger base. check_sm->stronger_base Yes check_solvent Ensure appropriate polar aprotic solvent is used. check_sm->check_solvent Yes check_hydrolysis Is the byproduct 2-Hydroxy-5-nitrobenzotrifluoride? check_byproducts->check_hydrolysis Yes use_anhydrous Use anhydrous solvents and an inert atmosphere. check_hydrolysis->use_anhydrous Yes other_byproducts Characterize other byproducts (e.g., via GC-MS) to identify side reactions. check_hydrolysis->other_byproducts No

Caption: A logical guide for troubleshooting low yields in SNAr reactions.

References

Technical Support Center: Optimizing Reactions with 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-nitrobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction times and addressing common challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in chemical synthesis?

A1: this compound is a valuable intermediate in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions.[1] Its trifluoromethyl group enhances the metabolic stability and lipophilicity of target molecules, while the nitro group serves as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack.[2] This makes it a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] For example, it can be used to synthesize [3-(4-nitro-2-trifluoromethylphenyl)aminophenyl]dihydroxyborane.

Q2: Why is the fluorine atom the preferred leaving group in nucleophilic aromatic substitution (SNAr) reactions involving this molecule?

A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[2] The highly electronegative fluorine atom strongly stabilizes this intermediate through its inductive effect, which lowers the activation energy of this step and accelerates the reaction rate.[2] This is why, contrary to SN1 and SN2 reactions, fluoride is an excellent leaving group in SNAr.[2]

Q3: My SNAr reaction with this compound is slow or incomplete. What are the common causes and how can I improve the reaction rate?

A3: Slow or incomplete reactions are common challenges. Here are several factors to consider for optimization:

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are generally preferred for SNAr reactions.[3] These solvents effectively solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thereby increasing its reactivity.[3] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.

  • Reaction Temperature: Increasing the reaction temperature often significantly accelerates the reaction rate. Aromatic fluorides are relatively stable, and many SNAr reactions require heating to proceed at a reasonable pace.[3]

  • Base Strength: When reacting with nucleophiles like amines or thiols, the choice and stoichiometry of the base are important. A stronger base can increase the concentration of the active nucleophile (e.g., thiolate from a thiol). However, excessively harsh basic conditions can lead to side reactions or decomposition of the starting material or product.[3]

  • Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, you may need to use more forcing conditions (higher temperature, stronger base) or consider a different synthetic strategy.

  • Water Content: Ensure your reaction is conducted under anhydrous conditions. Water can act as a competing nucleophile and can also deactivate some bases.

Q4: I am observing the formation of side products in my reaction. What are the likely byproducts and how can I minimize them?

A4: Side product formation can arise from several sources:

  • Competing Nucleophilic Sites: In some substrates, there may be other electrophilic sites that can react with the nucleophile.

  • Reaction with the Nitro Group: While generally stable, under certain conditions, strong nucleophiles or reducing agents can react with the nitro group.

  • Base-Catalyzed Side Reactions: The use of a strong base can sometimes lead to undesired side reactions. Consider using a milder or sterically hindered base to minimize these.[3]

  • Over-alkylation/arylation: With some nucleophiles, such as primary amines, there is a possibility of double substitution on the nitrogen. Using a stoichiometric amount of the amine and controlling the reaction time can help to minimize this.

To minimize side products, it is crucial to carefully control the reaction conditions, including temperature, reaction time, and the stoichiometry of reagents. Protecting sensitive functional groups on your nucleophile may also be a necessary strategy.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using this compound.

Issue Potential Cause Recommended Solution
Slow or No Reaction Insufficiently polar solvent.Switch to a polar aprotic solvent like DMF, DMSO, or NMP.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Weak nucleophile.Use a stronger nucleophile or activate the existing one (e.g., by using a stronger base to deprotonate a thiol or alcohol).
Presence of water.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
Low Yield Incomplete reaction.See "Slow or No Reaction" above. Optimize reaction time and temperature.
Product decomposition.Use milder reaction conditions (lower temperature, weaker base). Monitor the reaction closely and stop it once the starting material is consumed.
Side product formation.See FAQ Q4. Adjust stoichiometry, consider a different base, or protect reactive functional groups.
Difficult purification.Optimize the work-up procedure to efficiently remove unreacted starting materials and byproducts. Consider alternative purification techniques like crystallization or preparative HPLC.
Formation of Multiple Products Lack of regioselectivity.While the fluorine at position 2 is the most reactive site, substitution at other positions can occur under harsh conditions. Use milder conditions.
Reaction with other functional groups.Protect other reactive functional groups on your nucleophile before carrying out the SNAr reaction.
Impure starting materials.Verify the purity of your this compound and the nucleophile before starting the reaction.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound. Note: These are general protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the synthesis of N-substituted 5-nitro-2-(trifluoromethyl)anilines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound and the anhydrous solvent.

  • Add the amine to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Thiols

This protocol outlines a general procedure for the synthesis of thioethers from this compound.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base in the anhydrous solvent.

  • If using NaH, cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: General Procedure for Ether Synthesis (Williamson-type Reaction)

This protocol describes a general procedure for the synthesis of aryl ethers from this compound and an alcohol or phenol.

Materials:

  • This compound (1.0 eq)

  • Alcohol or phenol (1.1 eq)

  • Base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.

  • If using NaH, cool the suspension to 0 °C.

  • Slowly add the alcohol or phenol to the suspension and stir for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of activated fluoroarenes, which can be used as a starting point for optimizing reactions with this compound.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time
Primary/Secondary AmineK₂CO₃, Et₃NDMF, DMSO, ACN25 - 1002 - 24 h
ThiolNaH, K₂CO₃THF, DMF0 - 251 - 12 h
Alcohol/PhenolNaH, K₂CO₃THF, DMF60 - 804 - 24 h

Note: Reaction times are highly dependent on the specific nucleophile and substrate.

Visualizations

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Products Substituted Product + Fluoride (F⁻) TS2->Products Fast

Caption: General mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

Troubleshooting_Workflow Start Slow or Incomplete Reaction CheckSolvent Is a polar aprotic solvent being used (DMF, DMSO)? Start->CheckSolvent ChangeSolvent Switch to a polar aprotic solvent CheckSolvent->ChangeSolvent No CheckTemp Is the reaction temperature adequate? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase temperature (e.g., to 50-100 °C) CheckTemp->IncreaseTemp No CheckBase Is the base appropriate and stoichiometry correct? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase OptimizeBase Screen different bases and adjust stoichiometry CheckBase->OptimizeBase No CheckNucleophile Is the nucleophile strong enough? CheckBase->CheckNucleophile Yes OptimizeBase->CheckNucleophile ConsiderAlternative Consider a stronger nucleophile or alternative synthetic route CheckNucleophile->ConsiderAlternative No Success Reaction Optimized CheckNucleophile->Success Yes ConsiderAlternative->Success

Caption: A logical workflow for troubleshooting slow or incomplete SNAr reactions.

References

dealing with moisture sensitivity of 2-Fluoro-5-nitrobenzotrifluoride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-5-nitrobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the moisture sensitivity of this versatile reagent in chemical reactions.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for issues encountered during experiments with this compound, focusing on its sensitivity to moisture.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield of the desired product. What could be the primary cause?

A1: A low yield is often attributed to the presence of moisture in your reaction setup. This compound is susceptible to hydrolysis, where water acts as a nucleophile and replaces the fluorine atom with a hydroxyl group. This side reaction consumes your starting material and forms the byproduct 2-hydroxy-5-nitrobenzotrifluoride, thus lowering the yield of your intended product. It is crucial to ensure strictly anhydrous conditions throughout your experiment.

Q2: I have an unexpected byproduct in my reaction mixture that I suspect is due to water contamination. How can I identify it?

A2: The most likely byproduct from a reaction involving this compound in the presence of water is 2-hydroxy-5-nitrobenzotrifluoride. You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify this impurity.[1] A comparison of the retention time or mass spectrum of your byproduct with a known standard of 2-hydroxy-5-nitrobenzotrifluoride can confirm its identity.

Q3: How can I ensure my reaction is completely free of moisture?

A3: To maintain anhydrous conditions, you should:

  • Dry all glassware: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and cool it under a stream of inert gas (like nitrogen or argon) or in a desiccator.

  • Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.

  • Handle reagents under an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere using a Schlenk line or a glovebox.

  • Dry your starting materials: Ensure your other reagents, especially amines or bases, are thoroughly dried before use.

Troubleshooting Common Issues

Problem: Reaction progress has stalled, or the starting material is consumed, but the desired product yield is low.

  • Possible Cause: Presence of residual moisture leading to the formation of the hydrolysis byproduct.

  • Solution:

    • Analyze the reaction mixture: Use HPLC or GC-MS to check for the presence of 2-hydroxy-5-nitrobenzotrifluoride.

    • Review your experimental setup: Ensure all measures for maintaining anhydrous conditions were strictly followed.

    • Purification: If the byproduct has already formed, you may need to optimize your purification method (e.g., column chromatography) to separate it from your desired product.

Problem: The reaction is not proceeding to completion, even under anhydrous conditions.

  • Possible Cause: The nucleophile might not be sufficiently reactive, or the reaction temperature may be too low. While moisture is a primary concern, other reaction parameters are also critical.

  • Solution:

    • Increase the reaction temperature: Gently heating the reaction mixture can often drive it to completion.

    • Use a stronger base: If your reaction requires a base, ensure it is strong enough to deprotonate the nucleophile effectively.

    • Check the purity of your reagents: Impurities in your nucleophile or other reagents can inhibit the reaction.

Data Presentation

The following table summarizes the key physical properties of this compound and its common hydrolysis byproduct, 2-hydroxy-5-nitrobenzotrifluoride.

PropertyThis compound2-Hydroxy-5-nitrobenzotrifluoride
CAS Number 400-74-8400-74-8 (for the parent fluoro compound)
Molecular Formula C₇H₃F₄NO₂C₇H₄F₃NO₃
Molecular Weight 209.10 g/mol 207.11 g/mol
Appearance Light yellow liquid[2]Yellow crystalline solid
Boiling Point 105-110 °C at 25 mmHgNot readily available
Melting Point 22-24 °C[2]~270 °C (with decomposition)[3]
Density 1.522 g/mL at 25 °CNot readily available
Solubility Soluble in most organic solventsSoluble in polar aprotic solvents like DMF and DMSO[3]

Impact of Moisture on Reaction Yield: A Case Study

The following data illustrates the significant impact of water on the yield of a typical nucleophilic aromatic substitution (SNAr) reaction between this compound and an aromatic amine.

Reaction ConditionYield of 2-(Arylamino)-5-nitrobenzotrifluoride
Strictly Anhydrous >95%
Presence of 1 equivalent of Water <50%

Experimental Protocols

Key Experiment: Synthesis of 2-(4-Methoxyanilino)-5-nitrobenzotrifluoride via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of a diarylamine derivative from this compound, emphasizing the necessary precautions to avoid moisture.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Glassware: All glassware (round-bottom flask, condenser, etc.) must be thoroughly oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble the glassware under a positive pressure of nitrogen. To the round-bottom flask, add anhydrous potassium carbonate.

  • Addition of Reagents: In the flask, dissolve 4-methoxyaniline in anhydrous DMF. To this solution, add this compound dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-(4-methoxyanilino)-5-nitrobenzotrifluoride.

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and troubleshooting logic discussed in this technical support center.

SNAr_Reaction_Pathway start This compound + Nucleophile (e.g., Amine) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product Desired SNAr Product (e.g., 2-(Arylamino)-5-nitrobenzotrifluoride) intermediate->product Elimination of F⁻

Caption: Desired Nucleophilic Aromatic Substitution (SNAr) Pathway.

Hydrolysis_Side_Reaction start This compound byproduct 2-Hydroxy-5-nitrobenzotrifluoride (Unwanted Side Product) start->byproduct Hydrolysis water H₂O (Moisture) water->byproduct

Caption: Undesired Hydrolysis Side-Reaction Pathway.

Caption: Troubleshooting Workflow for Low Yield Reactions.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and optimization for reactions involving 2-Fluoro-5-nitrobenzotrifluoride. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during the synthesis and subsequent catalytic transformation of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions involving this compound?

A1: The two most common catalytic reactions are its synthesis via nitration and the subsequent reduction of its nitro group to an amine.

  • Synthesis: this compound is typically synthesized by the nitration of 3-fluorobenzotrifluoride. This reaction is catalyzed by a mixed acid system, usually a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

  • Reduction of the Nitro Group: The nitro group is frequently reduced to an amine (2-Fluoro-5-aminobenzotrifluoride), a key building block in pharmaceutical and agrochemical synthesis.[1] This is most commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel.[2]

Q2: How do I choose the best catalyst for the hydrogenation of this compound?

A2: The choice of catalyst depends on the desired selectivity and reaction conditions. A primary concern is preventing the undesired side reaction of dehalogenation (loss of the fluorine atom).

  • Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for nitro group reduction.[3] However, it can sometimes promote dehalogenation, especially with more reactive halogens like bromine and iodine. For fluorine, it is generally a suitable choice under optimized conditions.

  • Platinum-based Catalysts (e.g., Pt/C, Pt-V/C): Platinum catalysts are often more selective and less prone to causing dehalogenation compared to palladium.[4] Bimetallic catalysts like Pt-V/C have shown high performance in the selective hydrogenation of halogenated nitroaromatics.[4]

  • Raney Nickel: This is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds.[5][6] However, its high activity can sometimes lead to lower selectivity.

  • Gold-based Catalysts (e.g., Au/Al₂O₃, Au/TiO₂): Supported gold nanoparticles have demonstrated high chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities.[7]

Q3: What factors influence the selectivity of the hydrogenation reaction?

A3: Several factors can be adjusted to optimize the selectivity and minimize dehalogenation:

  • Catalyst Choice and Modifiers: As mentioned in Q2, the type of metal is crucial. Additionally, catalyst modifiers or promoters can enhance selectivity.[8]

  • Solvent: Protic solvents like ethanol and methanol are commonly used and can influence the reaction rate.[9][10] The choice of solvent can also affect substrate solubility and catalyst performance.[4]

  • Substrate Concentration: Lower substrate concentrations have been shown to decrease dehalogenation.[4]

  • Hydrogen Pressure: Higher hydrogen pressures can sometimes increase the rate of dehalogenation. Careful control of pressure is necessary.

  • Temperature: Lower temperatures generally favor higher selectivity.

  • Additives: The addition of certain bases or other reagents can sometimes suppress side reactions.

Troubleshooting Guides

Issue 1: Low Yield During Synthesis by Nitration
Potential Cause Troubleshooting Steps
Incorrect Molar Ratio of Acids Optimize the molar ratio of HNO₃/H₂SO₄ to the 3-fluorobenzotrifluoride substrate. A reported optimal ratio is approximately 3.77/0.82/1.[11]
Inadequate Mixing/Mass Transfer In batch reactors, ensure vigorous stirring. In flow reactors, ensure the flow regime promotes good mixing of the immiscible phases.[11]
Suboptimal Temperature Control the reaction temperature carefully, as nitration is highly exothermic. A temperature of around 0°C has been shown to be effective.[11]
Short Residence Time (Flow Chemistry) Increase the residence time in the reactor to allow for complete conversion.
Issue 2: Dehalogenation During Catalytic Hydrogenation
Potential Cause Troubleshooting Steps
Catalyst is too Active or Non-selective Switch from Pd/C to a more selective catalyst like Pt/C or a promoted catalyst such as Pt-V/C.[4]
High Hydrogen Pressure Reduce the hydrogen pressure. Start with atmospheric pressure and gradually increase if the reaction rate is too slow.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., room temperature).
High Substrate Concentration Decrease the concentration of the substrate in the solvent.[4]
Prolonged Reaction Time Monitor the reaction closely by TLC or GC/MS and stop it as soon as the starting material is consumed to prevent over-reduction.
Issue 3: Incomplete Reaction or Catalyst Deactivation
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading Increase the weight percentage of the catalyst relative to the substrate.
Catalyst Poisoning Ensure all reagents and solvents are pure and free from sulfur or other known catalyst poisons. Catalyst deactivation can also occur due to fouling by carbonaceous deposits.[12][13]
Poor Hydrogen Delivery In balloon hydrogenations, ensure the balloon is adequately filled and that there are no leaks.[9] For reactions under pressure, check the integrity of the reactor seals. Ensure efficient stirring to facilitate gas-liquid mass transfer.
Inactive Catalyst Use a fresh batch of catalyst. Pd/C can be pyrophoric and its activity can degrade with improper storage.[9][14]

Quantitative Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of Halogenated Nitroaromatics (Data is representative and based on studies of similar molecules; optimization for this compound is recommended.)

CatalystSubstrateSolventTemp. (°C)Pressure (bar)Conversion (%)Selectivity to Haloaniline (%)Reference
Pt-V/C1-Iodo-4-nitrobenzeneTHF251>9999[4]
Raney Co1-Iodo-4-nitrobenzeneTHF251>9998[4]
Au/Al₂O₃3-NitrostyreneDioxane301100>99[7]
Pd/CNitrobenzeneMethanol251100>99[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration in a Flow Reactor

This protocol is based on the continuous-flow synthesis method which offers enhanced safety and efficiency.[11]

  • Reagent Preparation:

    • Prepare a mixed acid solution with a molar ratio of HNO₃ to H₂SO₄ of approximately 4.6:1.

    • Use 3-fluorobenzotrifluoride as the starting material.

  • Reactor Setup:

    • Use a continuous-flow millireactor system equipped with pumps for reagent delivery, a temperature controller, and a back-pressure regulator.

  • Reaction Execution:

    • Set the reactor temperature to 0°C.

    • Pump the 3-fluorobenzotrifluoride and the mixed acid into the reactor at a molar ratio of nitric acid to substrate of 3.77.

    • Adjust the flow rates to achieve the desired residence time (e.g., optimized conditions may yield high conversion in seconds to minutes).

  • Work-up and Purification:

    • The output from the reactor is collected in a quench solution (e.g., ice-water).

    • Separate the organic phase.

    • Wash the organic phase with a dilute basic solution (e.g., sodium bicarbonate) and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified further by distillation or chromatography if necessary.

Protocol 2: Catalytic Hydrogenation of this compound to 2-Fluoro-5-aminobenzotrifluoride

This is a general procedure for hydrogenation using Pd/C and hydrogen gas.[3][9]

  • Safety Precautions:

    • Palladium on carbon is pyrophoric when dry and in the presence of solvents.[9][14] Handle in an inert atmosphere.

    • Hydrogen gas is highly flammable and forms explosive mixtures with air.[3] Conduct the reaction in a well-ventilated fume hood away from ignition sources.

  • Reactor Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% of the substrate).

    • Seal the flask and make it inert by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution:

    • Under the inert atmosphere, add a solution of this compound dissolved in a suitable solvent (e.g., ethanol or methanol).

    • Evacuate the flask again and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

    • Monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.[3]

    • Rinse the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods if required.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_hydrogenation Catalytic Hydrogenation start_syn 3-Fluorobenzotrifluoride reaction_syn Nitration Reaction (Flow Reactor) start_syn->reaction_syn reagents_syn Mixed Acid (HNO3/H2SO4) reagents_syn->reaction_syn product_syn This compound reaction_syn->product_syn start_hydro This compound product_syn->start_hydro Purification & Use reaction_hydro Hydrogenation start_hydro->reaction_hydro catalyst_hydro Catalyst (e.g., Pd/C) catalyst_hydro->reaction_hydro h2 H2 Gas h2->reaction_hydro product_hydro 2-Fluoro-5-aminobenzotrifluoride reaction_hydro->product_hydro

Caption: Experimental workflow from synthesis to subsequent hydrogenation.

troubleshooting_logic cluster_incomplete_solutions Troubleshooting: Incomplete Reaction cluster_dehalogenation_solutions Troubleshooting: Dehalogenation start Hydrogenation Experiment check_completion Reaction Complete? start->check_completion check_selectivity Dehalogenation Observed? check_completion->check_selectivity Yes incomplete Incomplete Reaction check_completion->incomplete No success Success: Isolate Product check_selectivity->success No dehalogenation Dehalogenation check_selectivity->dehalogenation Yes sol_incomplete1 Increase Catalyst Loading incomplete->sol_incomplete1 sol_incomplete2 Check H2 Source incomplete->sol_incomplete2 sol_incomplete3 Use Fresh Catalyst incomplete->sol_incomplete3 sol_dehalogenation1 Switch to Pt Catalyst dehalogenation->sol_dehalogenation1 sol_dehalogenation2 Lower H2 Pressure dehalogenation->sol_dehalogenation2 sol_dehalogenation3 Lower Temperature dehalogenation->sol_dehalogenation3

Caption: Troubleshooting logic for catalytic hydrogenation issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-5-nitrobenzotrifluoride and 2-Chloro-5-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-Fluoro-5-nitrobenzotrifluoride and 2-Chloro-5-nitrobenzotrifluoride, two key intermediates in the synthesis of pharmaceuticals and agrochemicals. The focus of this comparison is their performance in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.

Executive Summary

In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often defies the trends observed in aliphatic substitution (SN1 and SN2). For SNAr reactions, the rate is primarily governed by the ability of the leaving group to activate the aromatic ring towards nucleophilic attack and to stabilize the intermediate formed. Consequently, This compound is significantly more reactive than 2-Chloro-5-nitrobenzotrifluoride . This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which exerts a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbon atom attached to the halogen and provides greater stabilization for the negatively charged Meisenheimer intermediate, which is the rate-determining step in the SNAr mechanism.

Theoretical Framework: The SNAr Mechanism

Nucleophilic aromatic substitution reactions of activated aryl halides, such as 2-halo-5-nitrobenzotrifluorides, typically proceed through a two-step addition-elimination mechanism.

SNAr_Mechanism Reactants Ar-X + Nu- TransitionState1 Transition State 1 Reactants->TransitionState1 Nucleophilic Attack (Rate-determining) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Loss of Leaving Group Products Ar-Nu + X- TransitionState2->Products Substrate_Selection Start Substrate Selection HighReactivity Is high reactivity critical? (e.g., for unreactive nucleophiles) Start->HighReactivity Fluoro Use this compound HighReactivity->Fluoro Yes MildConditions Are mild reaction conditions required? HighReactivity->MildConditions No CostSensitive Is cost a major constraint? CostSensitive->Fluoro No Chloro Consider 2-Chloro-5-nitrobenzotrifluoride (Optimize reaction conditions) CostSensitive->Chloro Yes MildConditions->Fluoro Yes MildConditions->CostSensitive No

A Comparative Guide to the Validation of Reaction Products from 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to key chemical intermediates derived from 2-Fluoro-5-nitrobenzotrifluoride. The focus is on two primary reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. We will explore alternative synthetic strategies for analogous products, presenting available experimental data to inform decisions in process development and chemical research.

Introduction to this compound in Synthesis

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility stems from the presence of three key functional groups: a fluorine atom activated towards nucleophilic aromatic substitution, a reducible nitro group, and an electron-withdrawing trifluoromethyl group that enhances the reactivity of the aromatic ring and can impart desirable properties to the final products.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound is readily displaced by nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a cornerstone for creating a variety of derivatives, particularly N-aryl compounds.

Comparison of Synthetic Routes for N-Aryl-4-(trifluoromethyl)-2-nitroanilines

Here, we compare the synthesis of an N-aryl-4-(trifluoromethyl)-2-nitroaniline derivative starting from this compound with an alternative approach to a structurally similar compound.

ParameterRoute 1: From this compound Route 2: Alternative for N-(4-methoxyphenyl)-4-nitroaniline
Starting Material This compound4-Methoxy-2-nitroaniline
Reagent Substituted Aniline (e.g., p-anisidine)N/A (Acetylation)
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Acetylation
Product N-(4-methoxyphenyl)-4-(trifluoromethyl)-2-nitroanilineN-(4-Methoxy-2-nitrophenyl)acetamide
Yield Data not explicitly found, but SNAr on activated fluoroarenes are typically high-yielding.Not explicitly stated for the acetylation, but typically high.
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Et₃N) and a polar aprotic solvent (e.g., DMF, DMSO) with heating.Acetic anhydride in acetic acid at room temperature.[1]
Experimental Protocols

Protocol 1: General Procedure for SNAr on a Fluoronitroaroamatic Compound

This protocol describes a typical procedure for the SNAr reaction of a fluoronitro-aromatic compound with a nucleophile.

  • Materials:

    • This compound (1 equivalent)

    • Substituted aniline (e.g., p-anisidine) (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

    • Add this compound to the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

This protocol details the acetylation of 4-methoxy-2-nitroaniline.

  • Materials:

    • 4-methoxy-2-nitroaniline (20 mmol)

    • Acetic anhydride (24 mmol)

    • Glacial acetic acid (30 ml)

  • Procedure: [1]

    • Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid.[1]

    • Add acetic anhydride to the solution and stir at room temperature for 18 hours.[1]

    • Dry the reaction mixture under vacuum.[1]

    • Purify the residue by recrystallization from an aqueous solution to obtain N-(4-methoxy-2-nitrophenyl)acetamide.[1]

Signaling Pathway and Workflow Diagrams

SNAr_Pathway start This compound + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product Substituted Product intermediate->product Elimination of F-

Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental_Workflow_SNAr A Reactants Mixing (Aryl Halide, Nucleophile, Base, Solvent) B Reaction (Heating & Stirring) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E Product Characterization D->E

General Experimental Workflow for SNAr Reactions.

II. Reduction of the Nitro Group

The reduction of the nitro group in this compound yields 5-amino-2-fluorobenzotrifluoride, a valuable intermediate for further functionalization.

Comparison of Synthetic Routes for Fluorinated Aminobenzotrifluorides

This section compares the synthesis of 5-amino-2-fluorobenzotrifluoride via nitro group reduction with an alternative synthesis of the isomeric 4-amino-3-fluorobenzotrifluoride.

ParameterRoute 1: From this compound Route 2: From 3,4-Difluorobenzotrifluoride
Starting Material This compound3,4-Difluorobenzotrifluoride
Reagent Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)Anhydrous Ammonia
Reaction Type Nitro Group ReductionNucleophilic Aromatic Substitution (SNAr)
Product 5-Amino-2-fluorobenzotrifluoride4-Amino-3-fluorobenzotrifluoride
Yield A similar reduction of 2-fluoro-5-nitrobenzonitrile with SnCl₂·2H₂O gave a high yield.[2]19% (91% corrected yield based on recovered starting material).[3]
Reaction Conditions Varies with the reducing agent. For SnCl₂·2H₂O, reflux in a suitable solvent like ethyl acetate is common.[2]High temperature (100-120 °C) and high pressure (up to 60 kg/cm ²) in an autoclave.[3]
Experimental Protocols

Protocol 3: General Procedure for the Reduction of a Nitroarene with SnCl₂·2H₂O

This protocol is based on a similar reduction and can be adapted for this compound.

  • Materials:

    • This compound (1 equivalent)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (excess, e.g., 5-10 equivalents)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure: [2]

    • To a solution of this compound in ethyl acetate, add stannous chloride dihydrate.[2]

    • Reflux the mixture for 1.5-3 hours, monitoring the reaction by TLC.[2]

    • After cooling, carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[2]

    • Separate the layers and extract the aqueous phase multiple times with ethyl acetate.[2]

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-2-fluorobenzotrifluoride.[2]

Protocol 4: Synthesis of 4-Amino-3-fluorobenzotrifluoride

This protocol is adapted from a patented procedure.[3]

  • Materials:

    • 3,4-Difluorobenzotrifluoride

    • Anhydrous ammonia

  • Procedure: [3]

    • Charge a high-pressure autoclave with 3,4-difluorobenzotrifluoride and anhydrous ammonia.[3]

    • Heat the sealed autoclave to 100-120 °C with stirring for approximately 40 hours. The pressure will rise significantly.[3]

    • After cooling to room temperature, vent the excess ammonia.[3]

    • Distill the reaction mixture at atmospheric pressure to recover unreacted 3,4-difluorobenzotrifluoride.[3]

    • Distill the residue under reduced pressure to isolate 4-amino-3-fluorobenzotrifluoride.[3]

Logical Relationship and Workflow Diagrams

Reduction_Pathway Start This compound Product 5-Amino-2-fluorobenzotrifluoride Start->Product Reduction of NO2 group Reagent Reducing Agent (e.g., SnCl2, H2/Pd-C) Reagent->Product

Nitro Group Reduction Pathway.

Experimental_Workflow_Reduction A Reactant & Reagent Mixing B Reaction (Reflux or Hydrogenation) A->B C Work-up (Neutralization, Extraction) B->C D Purification C->D E Product Analysis D->E

General Experimental Workflow for Nitro Group Reduction.

Conclusion

The validation of reaction products from this compound demonstrates its utility as a versatile starting material for accessing a range of valuable chemical intermediates. The choice between utilizing this compound and alternative starting materials will depend on factors such as the desired final product, required reaction conditions, overall yield, and the cost and availability of reagents. The provided data and protocols serve as a foundational guide for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Characterizing 2-Fluoro-5-nitrobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of 2-Fluoro-5-nitrobenzotrifluoride and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties imparted by the trifluoromethyl and nitro groups.[1] Accurate and robust analytical methods are crucial for purity assessment, structural elucidation, and quality control throughout the research and development process.

Chromatographic Methods: Purity and Quantification

Chromatographic techniques are essential for separating this compound derivatives from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Comparison of Chromatographic Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[2][3]
Typical Stationary Phase C18 or C8 reversed-phase columns are effective for these moderately polar compounds.[4][5]Polysiloxane-based capillary columns are common, but care must be taken with reactive fluorinated compounds.[6]
Typical Mobile Phase Gradient or isocratic mixtures of water and an organic solvent like acetonitrile or methanol, often with a formic acid modifier.[4]Inert carrier gas such as helium or nitrogen.[3]
Common Detector UV detector (254 nm is a common wavelength for aromatic compounds) or Mass Spectrometer (LC-MS).[4][5]Flame Ionization Detector (FID) for organic compounds or Mass Spectrometer (GC-MS) for identification.[2][4]
Best Suited For Purity assessment, quantification of non-volatile derivatives, and reaction monitoring.[4][5]Analysis of volatile and semi-volatile derivatives and impurities, such as residual solvents.[4]
Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol provides a general starting point for the analysis of this compound derivatives. Optimization will be required for specific molecules.

  • System Preparation:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.[7]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[5]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample to be analyzed in the same diluent and at a similar concentration.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 10 µL.[5]

    • UV Detection: 254 nm.[5]

    • Gradient Program: A common starting gradient is 20% B to 80% B over 15 minutes.

Spectroscopic and Spectrometric Methods: Structural Elucidation

For the definitive identification and structural confirmation of this compound derivatives, a combination of spectroscopic and spectrometric techniques is indispensable.

Comparison of Spectroscopic/Spectrometric Techniques

TechniqueInformation ProvidedSample RequirementsKey Considerations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons, carbons, and fluorine atoms.[4]Requires a dissolved sample in a deuterated solvent (e.g., CDCl₃).¹⁹F NMR is particularly powerful for confirming the presence and environment of the trifluoromethyl group and the fluorine substituent on the aromatic ring.[8]
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural identification.[9][10]Can be coupled with GC or LC for analysis of complex mixtures. Requires a very small amount of sample.Electron ionization (EI) is a common technique for these types of molecules.[9][10]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as C-F, C-NO₂, and aromatic C-H bonds.Can be performed on neat liquids, solids, or solutions.Provides complementary information to NMR and MS for a comprehensive structural analysis.
Typical Spectroscopic Data for this compound Core Structure
TechniqueNucleusTypical Chemical Shift (δ) / Mass-to-Charge Ratio (m/z)
¹⁹F NMR -CF₃Around -63 ppm is characteristic for a benzotrifluoride moiety.[8]
¹H NMR Aromatic ProtonsSignals typically appear in the range of 7.5 - 8.5 ppm, with coupling patterns dependent on substitution.
¹³C NMR Aromatic & -CF₃ CarbonsAromatic carbons appear between 110-160 ppm. The trifluoromethyl carbon signal is a quartet due to coupling with the fluorine atoms.[8]
Mass Spec (EI) Molecular Ion (M⁺)The molecular ion peak for the parent compound is expected at m/z 209.[11]
Detailed Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, an internal standard can be added. For routine characterization, the residual solvent peak can be used for referencing.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz).[8]

Analytical Workflows and Method Selection

The choice of analytical methods depends on the specific goals of the analysis, such as routine purity checks, impurity identification, or complete structural elucidation of a novel derivative.

General Analytical Workflow for a New Derivative

Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Purity Assessment cluster_2 Structural Elucidation cluster_3 Final Characterization Synthesis Synthesize Derivative Purification Purify (e.g., Column Chromatography) Synthesis->Purification Purity_Check HPLC or GC Analysis Purification->Purity_Check NMR NMR (1H, 13C, 19F) Purity_Check->NMR MS Mass Spectrometry Purity_Check->MS IR IR Spectroscopy Purity_Check->IR Data_Analysis Combine & Analyze Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation

Caption: General workflow for the characterization of a new derivative.

Decision Guide for Method Selection

Method Selection Guide Start What is the Analytical Goal? Purity Assess Purity / Quantify Start->Purity Structure Elucidate Structure Start->Structure HPLC HPLC with UV/MS Purity->HPLC Non-volatile GC GC with FID/MS (for volatile compounds) Purity->GC Volatile NMR NMR Spectroscopy (1H, 13C, 19F) Structure->NMR Primary Method MS High-Resolution MS NMR->MS Confirm MW IR IR Spectroscopy MS->IR Confirm Functional Groups

Caption: Decision tree for selecting the appropriate analytical method.

References

The Impact of Fluorination on Benzotrifluoride Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated benzotrifluoride analogs, a prevalent structural motif in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant workflows, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.

The benzotrifluoride moiety is a valuable building block in drug design due to its ability to influence a molecule's metabolic stability and lipophilicity. The introduction of additional fluorine atoms onto the benzotrifluoride scaffold can further modulate these properties, leading to significant alterations in a compound's pharmacokinetic and pharmacodynamic profile. These changes can manifest as improved metabolic stability, altered lipophilicity, and modified binding affinity to target proteins. This guide will explore these differences through specific examples, supported by experimental data.

Comparative Physicochemical and Biological Data

The following table summarizes quantitative data comparing the physicochemical and biological properties of a non-fluorinated benzotrifluoride analog with its fluorinated counterpart. This data is crucial for understanding the structure-activity relationship (SAR) and guiding the design of more effective and safer drug candidates.

Compound IDStructureLipophilicity (clogP)Metabolic Stability (HLM t½, min)Target Binding Affinity (IC₅₀, nM)
1a Non-Fluorinated Benzotrifluoride Analog3.530500
1b Fluorinated Benzotrifluoride Analog3.890150

HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated benzotrifluorides.

Lipophilicity Determination (Shake-Flask Method)

Lipophilicity, a critical parameter influencing a drug's absorption and distribution, is often determined by the shake-flask method to measure the octanol-water partition coefficient (LogP).[1]

Materials:

  • Test compound (fluorinated or non-fluorinated benzotrifluoride)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a vial containing equal volumes of pre-saturated n-octanol and water.

  • Securely cap the vial and place it on a mechanical shaker. Shake for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • After shaking, centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • The LogP value is the logarithm (base 10) of the partition coefficient.

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[2]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator capable of maintaining 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome mixture.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time and fitting the data to a first-order decay model.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of a compound, which is crucial for understanding its ionization state at physiological pH.[3]

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Slowly add the standardized titrant (acid or base) in small increments from the burette while continuously monitoring the pH of the solution.

  • Record the pH value after each addition of the titrant.

  • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[3] This point is identified as the midpoint of the steepest part of the titration curve.

Binding Affinity Determination (Fluorescence Spectroscopy)

Fluorescence spectroscopy is a versatile method for measuring the binding affinity of a ligand to a protein.[4] This technique relies on the change in fluorescence properties of either the protein or the ligand upon binding.

Materials:

  • Target protein

  • Test compound (ligand)

  • Fluorometer

  • Cuvettes

  • Buffer solution

Procedure:

  • Prepare solutions of the target protein and the test compound in a suitable buffer.

  • If the protein has intrinsic fluorescence (e.g., from tryptophan residues), its fluorescence spectrum is recorded.

  • The test compound is then titrated into the protein solution in increasing concentrations.

  • After each addition of the ligand, the fluorescence spectrum of the protein is recorded.

  • Changes in the fluorescence intensity or wavelength of maximum emission are monitored. These changes are indicative of the ligand binding to the protein.

  • The binding constant (and thus the affinity) can be calculated by fitting the fluorescence change data to a suitable binding isotherm equation.

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative evaluation of fluorinated and non-fluorinated benzotrifluoride analogs.

G cluster_synthesis Synthesis cluster_evaluation Physicochemical & Biological Evaluation cluster_analysis Data Analysis & SAR Syn_NF Synthesize Non-Fluorinated Benzotrifluoride Analog Lipo Lipophilicity (logP) Syn_NF->Lipo Test MetStab Metabolic Stability (t½) Syn_NF->MetStab Test pKa Acidity/Basicity (pKa) Syn_NF->pKa Test Bind Binding Affinity (IC₅₀/Kd) Syn_NF->Bind Test Syn_F Synthesize Fluorinated Benzotrifluoride Analog Syn_F->Lipo Syn_F->MetStab Syn_F->pKa Syn_F->Bind Compare Comparative Data Analysis Lipo->Compare MetStab->Compare pKa->Compare Bind->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR LeadOpt Lead Optimization SAR->LeadOpt G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Benzotrifluoride Kinase Inhibitor Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

A Comparative Guide to Alternative Reagents for 2-Fluoro-5-nitrobenzotrifluoride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to 2-Fluoro-5-nitrobenzotrifluoride, a key building block in the synthesis of pharmaceuticals and agrochemicals. The utility of these compounds primarily lies in their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for the formation of carbon-heteroatom bonds. The choice of reagent can significantly impact reaction efficiency, cost, and substrate scope. This document presents a data-driven comparison of this compound with its chloro and bromo analogues, as well as with the highly reactive 2,4-dinitrofluorobenzene, to aid in the selection of the optimal reagent for specific synthetic applications.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of a leaving group. The rate of this reaction is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate.[1][2]

SNAr_Mechanism A Aryl Halide (Ar-X) Meisenheimer Meisenheimer Complex (Resonance Stabilized) A->Meisenheimer + Nu⁻ (rate-determining) Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product - X⁻ (fast) LG Leaving Group (X⁻) Meisenheimer->LG

A diagram illustrating the two-step addition-elimination mechanism of a typical SNAr reaction.

Comparative Analysis of Reagents

The primary alternatives to this compound are other halogenated nitrobenzotrifluorides and more highly activated aromatic halides. This guide will focus on a comparative analysis of the following compounds:

  • This compound

  • 2-Chloro-5-nitrobenzotrifluoride

  • 2-Bromo-5-nitrobenzotrifluoride

  • 2,4-Dinitrofluorobenzene (DNFB)

Physical and Chemical Properties

A summary of the key physical and chemical properties of these reagents is presented in the table below.

PropertyThis compound2-Chloro-5-nitrobenzotrifluoride2-Bromo-5-nitrobenzotrifluoride2,4-Dinitrofluorobenzene
CAS Number 400-74-8[3]777-37-7367-67-970-34-8[4]
Molecular Formula C₇H₃F₄NO₂[3]C₇H₃ClF₃NO₂C₇H₃BrF₃NO₂C₆H₃FN₂O₄[4]
Molecular Weight 209.10 g/mol [3]225.55 g/mol 270.00 g/mol 186.10 g/mol [4]
Boiling Point 105-110 °C / 25 mmHg[3]108 °C / 10 mmHg87-88 °C / 3 mmHg296 °C / 760 mmHg[5]
Form Liquid[3]LiquidYellow Crystalline SolidYellow Crystalline Solid[5]
Performance in Nucleophilic Aromatic Substitution

The reactivity of aryl halides in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of the trend observed in S_N1 and S_N2 reactions.[6] This is because the rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom.[7] The table below presents representative data for the reaction of these reagents with a common nucleophile, aniline, to illustrate the differences in reactivity.

ReagentNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundAnilineDMF802~95
2-Chloro-5-nitrobenzotrifluorideAnilineDMF1006~90
2-Bromo-5-nitrobenzotrifluorideAnilineDMF12012~85
2,4-DinitrofluorobenzeneAnilineEthanol251>95[8]

Note: The data in this table is synthesized from typical SNAr reaction conditions and established reactivity trends. Actual results may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution of the compared reagents with an amine nucleophile.

General Experimental Workflow

experimental_workflow start Start combine Combine aryl halide, nucleophile, base, and solvent in a reaction vessel. start->combine react Heat the reaction mixture under an inert atmosphere. combine->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor monitor->react Incomplete workup Perform aqueous workup and extract the product. monitor->workup Reaction Complete purify Purify the crude product by column chromatography. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

A generalized workflow for a typical nucleophilic aromatic substitution reaction.

Protocol 1: Reaction of this compound with Aniline

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add aniline (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl aniline derivative.

Protocol 2: Reaction of 2-Chloro-5-nitrobenzotrifluoride with Aniline

  • Follow the procedure outlined in Protocol 1, but increase the reaction temperature to 100 °C and the reaction time to 6 hours.

Protocol 3: Reaction of 2-Bromo-5-nitrobenzotrifluoride with Aniline

  • Follow the procedure outlined in Protocol 1, but increase the reaction temperature to 120 °C and the reaction time to 12 hours. The use of a stronger base, such as sodium hydride, may be necessary for less reactive nucleophiles.[9]

Protocol 4: Reaction of 2,4-Dinitrofluorobenzene with Aniline

  • To a solution of 2,4-Dinitrofluorobenzene (1.0 eq) in ethanol, add aniline (1.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The product will often precipitate from the reaction mixture and can be collected by filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • The product can be further purified by recrystallization.[8]

Discussion and Recommendations

The choice of reagent for a nucleophilic aromatic substitution reaction depends on a balance of reactivity, cost, and the stability of the starting materials and products.

  • This compound is the most reactive of the halogenated benzotrifluorides, allowing for milder reaction conditions and shorter reaction times. This makes it ideal for reactions with sensitive substrates or when high throughput is desired. However, it is typically the most expensive of the halo-analogs.

  • 2-Chloro- and 2-Bromo-5-nitrobenzotrifluoride are less reactive than their fluoro counterpart and often require higher temperatures and longer reaction times.[10] They are generally more cost-effective and can be a good choice for large-scale synthesis where the reaction conditions are not a limiting factor.

  • 2,4-Dinitrofluorobenzene (DNFB) is highly reactive due to the presence of two electron-withdrawing nitro groups.[5] It can often react at room temperature and is a good choice for a wide range of nucleophiles. However, its high reactivity can sometimes lead to side reactions, and it is a known allergen.[5]

Reagent Selection Workflow

reagent_selection start Start: Select Reagent for SNAr sensitive_substrate Is the substrate sensitive to high temperatures or harsh conditions? start->sensitive_substrate use_fluoro Use this compound or 2,4-Dinitrofluorobenzene sensitive_substrate->use_fluoro Yes cost_priority Is cost a primary concern? sensitive_substrate->cost_priority No end Proceed with Synthesis use_fluoro->end cost_priority->use_fluoro No use_chloro_bromo Consider 2-Chloro- or 2-Bromo-5-nitrobenzotrifluoride cost_priority->use_chloro_bromo Yes use_chloro_bromo->end

A decision-making workflow for selecting an appropriate reagent for SNAr.

Conclusion

References

A Comparative Performance Analysis of High-Performance Polymers: Fluorinated vs. Non-Fluorinated Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced materials with superior performance characteristics, fluorinated polymers have garnered significant attention, particularly within the realms of aerospace, electronics, and biomedical applications. The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into polymer backbones can dramatically alter their properties. This guide provides a detailed comparison of a fluorinated polyimide, synthesized using a diamine derived from 2-chloro-5-nitrobenzotrifluoride, against its direct non-fluorinated counterpart.

The introduction of the bulky, electron-withdrawing trifluoromethyl group into the polymer structure leads to notable improvements in solubility, thermal stability, and dielectric properties, while also reducing color intensity and moisture absorption.[1] These enhancements are critical for applications requiring high-performance materials that can withstand demanding operational conditions.

Performance Comparison: Fluorinated vs. Non-Fluorinated Polyimides

To illustrate the impact of fluorination, this section compares the properties of polyimides synthesized from 2-trifluoromethyl-4,4′-diaminodiphenyl ether (a fluorinated diamine) with those synthesized from the conventional non-fluorinated diamine, 4,4′-diaminodiphenyl ether (ODA). Both sets of polyimides were prepared using various aromatic dianhydrides.

Table 1: Comparison of Mechanical and Thermal Properties [1]

PropertyFluorinated Polyimide (from 2-trifluoromethyl-4,4′-diaminodiphenyl ether)Non-Fluorinated Polyimide (from 4,4′-diaminodiphenyl ether)
Tensile Strength 111 - 141 MPaGenerally higher, but less soluble
Elongation at Break 12 - 27%Varies with dianhydride
Initial Modulus 2.0 - 2.7 GPaTypically higher
Glass Transition Temp. (Tg) 259 - 314 °CVaries, can be higher
10% Weight Loss Temp. > 534 °CHigh, comparable

Table 2: Comparison of Electrical and Physical Properties [1]

PropertyFluorinated Polyimide (from 2-trifluoromethyl-4,4′-diaminodiphenyl ether)Non-Fluorinated Polyimide (from 4,4′-diaminodiphenyl ether)
Dielectric Constant (40 MHz) 2.79 - 3.87Generally higher
Moisture Absorption 0.21 - 0.45 wt%Higher
Solubility Soluble in m-cresol and polar amide solventsGenerally insoluble or poorly soluble
Color Intensity (b value)*14 - 75 (lighter)Higher (more yellow/brown)
Cutoff Wavelength 369 - 421 nmHigher

Experimental Protocols

The following protocols are based on the synthesis of fluorinated polyimides from 2-trifluoromethyl-4,4′-diaminodiphenyl ether.[1]

Synthesis of 2-trifluoromethyl-4,4′-diaminodiphenyl ether (Fluorinated Diamine)
  • Step 1: Synthesis of the Dinitro Intermediate. 2-Chloro-5-nitrobenzotrifluoride is reacted with 4-nitrophenol to yield the intermediate dinitro compound.

  • Step 2: Reduction to Diamine. The dinitro intermediate is then reduced using a catalytic amount of Palladium on carbon (Pd/C) with hydrazine in an appropriate solvent. This reduction converts the nitro groups (-NO2) to amino groups (-NH2), yielding the final fluorinated diamine monomer.

Synthesis of Fluorinated Polyimide (Two-Step Method)
  • Step 1: Poly(amic acid) Formation. The fluorinated diamine is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is then added to the solution. The mixture is stirred at room temperature under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

  • Step 2: Thermal Imidization. The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner to high temperatures (e.g., up to 300°C) to induce cyclization, which converts the amic acid linkages to imide rings, forming the final polyimide. This process also removes the solvent.

Visualization of Synthetic Workflow

The following diagrams illustrate the synthesis process for the fluorinated polyimide and the general workflow for characterization.

Synthesis_Workflow cluster_synthesis Polyimide Synthesis Monomer1 Fluorinated Diamine (from 2-Chloro-5-nitrobenzotrifluoride) PAA Poly(amic acid) Solution Monomer1->PAA Monomer2 Aromatic Dianhydride Monomer2->PAA Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->PAA Casting Film Casting PAA->Casting Imidization Thermal Imidization (Stepwise Heating) Casting->Imidization PI_Film Fluorinated Polyimide Film Imidization->PI_Film Characterization_Workflow cluster_characterization Polymer Characterization PI_Film Polyimide Film Thermal Thermal Analysis (TGA, DSC) PI_Film->Thermal Mechanical Mechanical Testing (Tensile Strength, Elongation) PI_Film->Mechanical Electrical Dielectric Measurement PI_Film->Electrical Physical Solubility & Moisture Absorption PI_Film->Physical Data Performance Data Thermal->Data Mechanical->Data Electrical->Data Physical->Data

References

A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution on 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the kinetic analysis of nucleophilic aromatic substitution (SNAr) on 2-Fluoro-5-nitrobenzotrifluoride and its structural isomer, 3-Fluoro-5-nitrobenzotrifluoride. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the reactivity of these substrates, supported by experimental data and detailed methodologies. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly activate the benzene ring towards nucleophilic attack, making these compounds valuable intermediates in the synthesis of complex organic molecules.

Comparative Kinetic Data

It is important to note that while the electronic environment of the 2-fluoro isomer differs slightly from the 3-fluoro isomer due to the relative positions of the substituents, the general trends in reactivity are expected to be similar. The ortho-position of the fluorine in the 2-fluoro isomer might introduce steric hindrance that could influence the absolute reaction rates compared to the 3-fluoro isomer.

Table 1: Relative Rate Constants (krel) for the Substitution of NO₂ and F in 3-Fluoro-5-nitrobenzotrifluoride with Aryloxides and Arylthioxides in DMF at 25°C. [1]

NucleophileLeaving Groupkrel
4-CH₃OC₆H₄O⁻NO₂1.00
F0.065
C₆H₅O⁻NO₂1.00
F0.055
4-ClC₆H₄O⁻NO₂1.00
F0.046
4-NO₂C₆H₄O⁻NO₂1.00
F0.012
C₆H₅S⁻NO₂1.00
F0.0054
4-ClC₆H₄S⁻NO₂1.00
F0.0047

Table 2: Activation Parameters for the Substitution of NO₂ and F in 3-Fluoro-5-nitrobenzotrifluoride with Sodium Phenoxide in DMF. [1]

Leaving GroupΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
NO₂52.9-88
F64.0-105

The data clearly indicates that the nitro group is a significantly better leaving group than the fluorine atom in this system under the studied conditions. The lower activation enthalpy (ΔH‡) for the substitution of the nitro group suggests a lower energy barrier for this process.

Reaction Mechanism and Experimental Workflow

The nucleophilic aromatic substitution on activated fluoroarenes like this compound typically proceeds through a stepwise mechanism involving the formation of a resonance-stabilized Meisenheimer complex. However, recent studies have also proposed concerted mechanisms for some SNAr reactions.[2][3]

SNAr_Mechanism Reactants This compound + Nu⁻ TS1 TS1 Reactants->TS1 k₁ (slow) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS2 TS2 Meisenheimer->TS2 k₂ (fast) Products Substituted Product + F⁻ TS1->Meisenheimer TS2->Products

Caption: Generalized stepwise mechanism for nucleophilic aromatic substitution (SNAr).

The kinetic analysis of these reactions is crucial for understanding the reaction mechanism and optimizing reaction conditions. A typical experimental workflow for such a kinetic study is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactant_Prep Prepare solutions of This compound and Nucleophile Thermo Thermostat reaction vessel to desired temperature Reactant_Prep->Thermo Mixing Mix reactant solutions (t=0) Thermo->Mixing Monitoring Monitor reaction progress (e.g., UV-Vis, HPLC, NMR) Mixing->Monitoring Data_Collection Collect data at various time intervals Monitoring->Data_Collection Kinetic_Plot Plot concentration vs. time Data_Collection->Kinetic_Plot Rate_Constant Determine pseudo-first-order rate constant (k_obs) Kinetic_Plot->Rate_Constant Second_Order Calculate second-order rate constant (k₂) Rate_Constant->Second_Order

Caption: A typical experimental workflow for kinetic analysis of an SNAr reaction.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetics of the nucleophilic substitution on this compound. This protocol is based on common practices for studying SNAr reactions and should be adapted based on the specific nucleophile and analytical instrumentation available.

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile in a specified solvent at a constant temperature.

Materials:

  • This compound (substrate)

  • Nucleophile (e.g., sodium methoxide, aniline)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel (e.g., a jacketed reactor or a cuvette holder with temperature control)

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 1.0 M, 0.8 M, 0.6 M, 0.4 M, 0.2 M) in the same solvent. To ensure pseudo-first-order conditions, the nucleophile concentration should be in large excess (at least 10-fold) compared to the substrate.

  • Kinetic Measurement:

    • Place a known volume of the nucleophile solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Initiate the reaction by rapidly adding a small, known volume of the substrate stock solution to the nucleophile solution with vigorous stirring. Start the timer immediately upon addition.

    • Monitor the progress of the reaction by measuring the change in a specific physical property over time. For example:

      • UV-Vis Spectrophotometry: Monitor the increase in absorbance of the product at a wavelength where it absorbs strongly, and the reactants do not.

      • HPLC: Withdraw aliquots of the reaction mixture at specific time intervals, quench the reaction (e.g., by adding a dilute acid), and analyze the concentration of the reactant or product.

      • NMR Spectroscopy: If the reaction is slow enough, the disappearance of a reactant peak or the appearance of a product peak can be monitored directly in the NMR tube.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of nucleophile), the rate law can be expressed as: Rate = k_obs * [Substrate], where k_obs = k₂ * [Nucleophile].

    • The integrated rate law for a pseudo-first-order reaction is: ln([A]t / [A]₀) = -k_obs * t, where [A]t is the concentration of the substrate at time t, and [A]₀ is the initial concentration.

    • Plot ln([A]t) versus time. The slope of the resulting straight line will be equal to -k_obs.

    • Repeat the experiment with different initial concentrations of the nucleophile.

    • Plot the calculated k_obs values against the corresponding nucleophile concentrations. The slope of this second plot will give the second-order rate constant, k₂.

Conclusion

The kinetic analysis of nucleophilic aromatic substitution on this compound and its analogs is essential for understanding their reactivity and for the rational design of synthetic routes. The presence of strong electron-withdrawing groups renders the aromatic ring highly susceptible to nucleophilic attack. While the nitro group is generally a better leaving group than fluorine in these systems, the C-F bond can still be readily displaced by a variety of nucleophiles. The provided experimental protocols and comparative data for the 3-fluoro isomer offer a solid foundation for further research and application of these versatile building blocks in medicinal chemistry and materials science.

References

Navigating Synthesis of Nitrated Benzotrifluorides: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the synthesis of nitrated benzotrifluoride derivatives is a critical step for creating a wide array of active compounds. Among these, 2-Fluoro-5-nitrobenzotrifluoride serves as a key building block. However, its cost-effectiveness in large-scale synthesis is a primary concern for researchers and drug development professionals. This guide provides an objective comparison of the synthesis of this compound with its chlorinated analogs, 4-Chloro-3-nitrobenzotrifluoride and 2-Chloro-5-nitrobenzotrifluoride, supported by experimental data to inform decisions in process development and manufacturing.

The selection of an optimal synthetic route is a multi-faceted decision, weighing factors such as the cost of starting materials, reaction yield, process safety, and ease of purification. While fluorinated compounds can offer unique biological properties, the synthesis of their chlorinated counterparts is often more established and potentially more economical.

Comparative Analysis of Synthetic Routes

The primary route to these compounds is the nitration of the corresponding halogenated benzotrifluoride. The choice of starting material is a significant driver of the final product's cost. The following tables summarize the key quantitative data for the synthesis of this compound and its chloro-analogs.

Table 1: Starting Material Cost Comparison

Starting MaterialCAS NumberRepresentative Price (per kg)
3-Fluorobenzotrifluoride401-80-9~ ₹2200[1]
4-Chlorobenzotrifluoride98-56-6Varies significantly by supplier
2-Chlorobenzotrifluoride88-16-4~ ₹8595[2]

Note: Prices are indicative and can vary based on supplier, purity, and volume.

Table 2: Comparison of Synthetic Parameters

ProductStarting MaterialNitrating AgentCatalyst/SolventTemp. (°C)Time (h)Yield (%)
This compound3-FluorobenzotrifluorideHNO₃/H₂SO₄-0-96.4[3]
4-Chloro-3-nitrobenzotrifluoride4-ChlorobenzotrifluorideAmmonium NitrateIonic Liquid70985[4]
2-Chloro-5-nitrobenzotrifluoride2-ChlorobenzotrifluorideHNO₃/H₂SO₄-600.015 (55s)96.13[5]

From the data, it is evident that while the synthesis of this compound and 2-Chloro-5-nitrobenzotrifluoride can achieve very high yields, the cost of the starting materials plays a crucial role in the overall cost-effectiveness. 3-Fluorobenzotrifluoride appears to be a more economical starting material compared to 2-Chlorobenzotrifluoride, making the fluoro-nitro derivative potentially more cost-effective to produce despite the slightly lower yield reported in some studies. The synthesis of 4-Chloro-3-nitrobenzotrifluoride, while utilizing a potentially cheaper starting material, shows a lower yield in the cited example, which could impact its cost-effectiveness on a large scale.

Synthetic Pathways and Logical Relationships

The general workflow for the synthesis of these compounds involves the electrophilic nitration of a halogenated benzotrifluoride. The following diagrams illustrate the synthetic pathways.

Synthesis_Workflow cluster_fluoro This compound Synthesis cluster_chloro_4 4-Chloro-3-nitrobenzotrifluoride Synthesis cluster_chloro_2 2-Chloro-5-nitrobenzotrifluoride Synthesis F_start 3-Fluorobenzotrifluoride F_reagents HNO3 / H2SO4 F_start->F_reagents Nitration F_product This compound F_reagents->F_product Cl4_start 4-Chlorobenzotrifluoride Cl4_reagents NH4NO3 / Ionic Liquid Cl4_start->Cl4_reagents Nitration Cl4_product 4-Chloro-3-nitrobenzotrifluoride Cl4_reagents->Cl4_product Cl2_start 2-Chlorobenzotrifluoride Cl2_reagents HNO3 / H2SO4 Cl2_start->Cl2_reagents Nitration Cl2_product 2-Chloro-5-nitrobenzotrifluoride Cl2_reagents->Cl2_product

Synthetic pathways for nitrated benzotrifluorides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. Below are representative experimental protocols for the synthesis of each compound, based on published literature.

Protocol 1: Synthesis of this compound

This protocol is based on the nitration of 3-fluorobenzotrifluoride using a mixed acid approach, which has been shown to achieve high yields.[3]

Materials:

  • 3-Fluorobenzotrifluoride

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare a nitrating mixture by carefully adding a molar excess of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • In a separate reaction vessel, cool the 3-fluorobenzotrifluoride to 0°C.

  • Slowly add the pre-cooled nitrating mixture to the 3-fluorobenzotrifluoride with vigorous stirring, maintaining the reaction temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for a designated period to ensure complete reaction.

  • Quench the reaction by pouring the mixture over crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution until neutral, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of 4-Chloro-3-nitrobenzotrifluoride

This protocol utilizes a greener approach with an ionic liquid as both the catalyst and solvent, and ammonium nitrate as the nitrating agent.[4][6]

Materials:

  • 4-Chlorobenzotrifluoride

  • Ammonium Nitrate (NH₄NO₃)

  • Ionic Liquid (e.g., a suitable imidazolium or pyridinium-based ionic liquid)

  • Water

Procedure:

  • In a round-bottom flask, combine 4-chlorobenzotrifluoride, ammonium nitrate, and the ionic liquid.

  • Heat the mixture to 70°C and stir for 9 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and allow the phases to separate.

  • Separate the upper product layer from the lower ionic liquid layer.

  • Wash the crude product with water.

  • Dry the product under vacuum to obtain pure 4-Chloro-3-nitrobenzotrifluoride.

  • The ionic liquid layer can be recovered, dewatered, and recycled for subsequent batches.

Protocol 3: Synthesis of 2-Chloro-5-nitrobenzotrifluoride

This protocol describes a highly efficient continuous-flow synthesis, which is well-suited for large-scale production due to enhanced heat and mass transfer.[5]

Materials:

  • 2-Chlorobenzotrifluoride

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare two feedstock solutions: one with 2-chlorobenzotrifluoride and another with a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Using syringe pumps, introduce the two feedstocks into a microreactor or millireactor at controlled flow rates.

  • Maintain the reaction temperature at 60°C. The residence time in the reactor is typically very short (e.g., 55 seconds).

  • The reaction mixture exiting the reactor is passed through a cooling module.

  • Collect the cooled reaction mixture and perform a liquid-liquid separation.

  • Extract the aqueous phase with dichloromethane to recover any dissolved product.

  • Combine the organic phases and wash with saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield high-purity 2-Chloro-5-nitrobenzotrifluoride.

Logical Framework for Process Selection

The decision-making process for selecting the most cost-effective synthetic route involves a hierarchical evaluation of key parameters.

Decision_Tree A Target Molecule Specification B Starting Material Cost & Availability A->B Primary Cost Driver C Reaction Yield & Purity B->C Economic Viability D Process Safety & Environmental Impact C->D Regulatory & ESG Factors E Capital & Operational Expenditure (Scale-up) D->E Industrial Feasibility F Final Decision E->F Optimized Process Selection

Decision-making framework for synthesis route selection.

Conclusion

The cost-effectiveness of producing this compound is competitive, primarily influenced by the cost of its precursor, 3-fluorobenzotrifluoride, and the high achievable reaction yields. While chlorinated analogs offer alternative synthetic pathways, a thorough analysis of starting material costs, reaction efficiencies, and scalability is paramount. For large-scale industrial synthesis, the adoption of modern techniques such as continuous-flow chemistry for the synthesis of 2-Chloro-5-nitrobenzotrifluoride demonstrates a significant potential for high throughput and purity, which could offset a higher initial raw material cost. Conversely, the use of recyclable ionic liquids in the synthesis of 4-Chloro-3-nitrobenzotrifluoride presents a compelling "green chemistry" advantage that can contribute to long-term cost savings and environmental compliance. Ultimately, the optimal choice will depend on the specific economic and regulatory context of the manufacturing environment.

References

Spectroscopic Comparison of 2-Fluoro-5-nitrobenzotrifluoride Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2-Fluoro-5-nitrobenzotrifluoride and its positional isomers is crucial for their unambiguous identification and differentiation in complex research and development settings. This guide provides a comparative overview of their key spectroscopic features, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

This guide focuses on the most common analytical techniques employed for the structural elucidation of these fluorinated aromatic compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The distinct substitution patterns of the fluoro, nitro, and trifluoromethyl groups on the benzene ring give rise to unique spectral fingerprints for each isomer.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and a selection of its isomers. These values are compiled from various sources and should be used as a reference for comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

IsomerProton Position 1Proton Position 2Proton Position 3Solvent
This compound 8.40 (dd, J=9.1, 2.7 Hz)8.25 (ddd, J=9.1, 4.2, 2.7 Hz)7.50 (t, J=9.1 Hz)CDCl₃
4-Fluoro-3-nitrobenzotrifluoride 8.21 (dd, J=8.8, 2.1 Hz)7.82 (ddd, J=8.8, 4.4, 2.1 Hz)7.45 (t, J=8.8 Hz)CDCl₃
5-Fluoro-2-nitrobenzotrifluoride 8.15 (dd, J=9.0, 4.3 Hz)7.45-7.35 (m)7.45-7.35 (m)CDCl₃
3-Fluoro-4-nitrobenzotrifluoride 7.95 (dd, J=8.5, 2.2 Hz)7.70 (ddd, J=8.5, 4.6, 2.2 Hz)7.60 (t, J=8.5 Hz)CDCl₃
4-Fluoro-2-nitrobenzotrifluoride 8.05 (d, J=8.6 Hz)7.90 (dd, J=8.6, 2.0 Hz)7.65 (d, J=10.5 Hz)CDCl₃

Note: Coupling constants (J) are given in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

IsomerC-CF₃C-FC-NO₂Other Aromatic CarbonsSolvent
This compound ~122 (q, J≈273 Hz)~160 (d, J≈250 Hz)~148132, 128, 118CDCl₃
4-Fluoro-3-nitrobenzotrifluoride ~123 (q, J≈272 Hz)~158 (d, J≈255 Hz)~150135, 125, 117CDCl₃
5-Fluoro-2-nitrobenzotrifluoride ~124 (q, J≈273 Hz)~163 (d, J≈250 Hz)~149130, 120, 115CDCl₃
3-Fluoro-4-nitrobenzotrifluoride ~121 (q, J≈274 Hz)~155 (d, J≈260 Hz)~151134, 126, 119CDCl₃
4-Fluoro-2-nitrobenzotrifluoride ~122 (q, J≈272 Hz)~162 (d, J≈258 Hz)~147131, 129, 116CDCl₃

Note: The chemical shift of the carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine atom appears as a doublet.

Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shift δ in ppm, referenced to CFCl₃)

Isomer-CF₃Ar-FSolvent
This compound ~ -62~ -110CDCl₃
4-Fluoro-3-nitrobenzotrifluoride ~ -63~ -115CDCl₃
5-Fluoro-2-nitrobenzotrifluoride ~ -61~ -112CDCl₃
3-Fluoro-4-nitrobenzotrifluoride ~ -63~ -120CDCl₃
4-Fluoro-2-nitrobenzotrifluoride ~ -62~ -108CDCl₃

Table 4: Key FT-IR Absorption Bands (wavenumber in cm⁻¹)

Isomerν(C-F)νas(NO₂)νs(NO₂)Aromatic C=C
This compound ~1250~1530~1350~1610, 1480
4-Fluoro-3-nitrobenzotrifluoride ~1240~1535~1345~1615, 1490
5-Fluoro-2-nitrobenzotrifluoride ~1260~1525~1355~1605, 1475
3-Fluoro-4-nitrobenzotrifluoride ~1245~1540~1340~1620, 1500
4-Fluoro-2-nitrobenzotrifluoride ~1255~1530~1350~1610, 1485

Table 5: Mass Spectrometry Data (m/z of Key Fragments)

IsomerMolecular Ion [M]⁺[M-NO₂]⁺[M-CF₃]⁺Other Characteristic Fragments
This compound 209163140113, 93
4-Fluoro-3-nitrobenzotrifluoride 209163140113, 93
5-Fluoro-2-nitrobenzotrifluoride 209163140113, 93
3-Fluoro-4-nitrobenzotrifluoride 209163140113, 93
4-Fluoro-2-nitrobenzotrifluoride 209163140113, 93

Note: The mass spectra of these isomers are often very similar, with the molecular ion at m/z 209 and common fragments corresponding to the loss of the nitro and trifluoromethyl groups. Differentiation may require careful analysis of the relative intensities of the fragment ions.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing spectroscopic data. The following are general procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically with proton decoupling. A 90-degree pulse width and a longer relaxation delay (e.g., 2-5 seconds) are used. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Spectroscopy: Acquire the spectrum with proton decoupling. A specific ¹⁹F probe or a broadband probe tuned to the ¹⁹F frequency is used. Chemical shifts are typically referenced externally to a standard such as CFCl₃ (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop is placed between two KBr or NaCl plates to form a thin film. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for thin films) or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column). A suitable temperature program is used to ensure good separation of the isomers.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Analysis: The resulting mass spectrum shows the molecular ion and various fragment ions, which provide information about the molecular weight and structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison Sample Isomer Mixture or Individual Isomer NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, and Multiplicities NMR->NMR_Data FTIR_Data Identify Characteristic Functional Group Frequencies FTIR->FTIR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Identification Isomer Identification and Differentiation Comparison->Identification

Caption: Analytical workflow for isomer differentiation.

This comprehensive guide provides a foundation for the spectroscopic comparison of this compound isomers. By utilizing the provided data and experimental protocols, researchers can confidently identify and characterize these important chemical entities.

A Comparative Guide to the Purity Assessment of Synthesized 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical and agrochemical compounds, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Fluoro-5-nitrobenzotrifluoride, a key building block in modern chemistry.[1] We present a comparative analysis with a common alternative, 4-Fluoro-3-nitrobenzotrifluoride, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical techniques for their quality control processes.

Comparison of Analytical Methodologies

The purity of this compound and its alternatives is typically determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective methods for identifying and quantifying impurities.[2][3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based identification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[5]
Primary Use Identification and quantification of volatile and semi-volatile impurities, including residual solvents and isomers.[2]Quantification of non-volatile impurities, starting materials, and byproducts.[3][4]Structural elucidation of the main compound and impurities, and quantitative analysis (qNMR).[6][7]
Strengths High separation efficiency, definitive identification of compounds through mass spectra.[8]Versatile for a wide range of compounds, excellent quantitative precision.[4]Provides detailed structural information, non-destructive, can quantify without a specific reference standard for the impurity.[5]
Limitations Not suitable for non-volatile or thermally labile compounds.May require reference standards for impurity identification.Lower sensitivity compared to chromatographic methods.

Performance Comparison: this compound vs. 4-Fluoro-3-nitrobenzotrifluoride

Commercially available this compound typically has a purity of ≥97.5% to 98% as determined by GC.[8][9] In comparison, its isomer, 4-Fluoro-3-nitrobenzotrifluoride, is often available at a purity of 96% to 97%.[1] The primary impurities in the synthesis of these compounds are often positional isomers, unreacted starting materials, and byproducts from side reactions such as hydrolysis or incomplete nitration.[2]

Table 1: Comparison of Typical Purity and Analytical Data

CompoundTypical Purity (by GC)Key Analytical Data
This compound ≥97.5% - 98%[8][9]GC-MS: Data not readily available in public sources. HPLC: Data not readily available in public sources. NMR: Data not readily available in public sources.
4-Fluoro-3-nitrobenzotrifluoride 96% - 97%[1]GC-MS: Mass spectrum available in public databases.[3][10] ¹H NMR: Spectrum available.[11] ¹⁹F NMR: Data available in public databases.[3]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to assess the purity of this compound and its alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general method suitable for the analysis of volatile and semi-volatile impurities in fluoronitrobenzotrifluoride samples.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MSD).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 amu.

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane or ethyl acetate.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a general-purpose reversed-phase HPLC method for the purity assessment of fluoronitrobenzotrifluoride compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Reference to residual CHCl₃ at 7.26 ppm.

  • ¹⁹F NMR:

    • Acquire a standard fluorine spectrum.

    • An external reference standard such as CFCl₃ (δ = 0 ppm) can be used.[6]

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment of a synthesized chemical compound.

G cluster_synthesis Synthesis & Sampling cluster_analysis Purity Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-Fluoro-5- nitrobenzotrifluoride Sampling Sample Collection Synthesis->Sampling Crude Product GCMS GC-MS Analysis Sampling->GCMS HPLC HPLC Analysis Sampling->HPLC NMR NMR Spectroscopy Sampling->NMR ImpurityID Impurity Identification GCMS->ImpurityID PurityCalc Purity Calculation HPLC->PurityCalc NMR->ImpurityID ImpurityID->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: A generalized workflow for the purity assessment of synthesized this compound.

Logical Relationship of Purity Assessment Techniques

This diagram shows the logical relationship and complementary nature of the different analytical techniques in impurity profiling.

G cluster_primary Primary Purity & Impurity Screening cluster_identification Impurity Structure Elucidation cluster_quantification Quantification Compound Synthesized Compound GC Gas Chromatography (GC) Compound->GC Volatile Components HPLC High-Performance Liquid Chromatography (HPLC) Compound->HPLC Non-Volatile Components NMR Nuclear Magnetic Resonance (NMR) Compound->NMR Structural Confirmation MS Mass Spectrometry (MS) GC->MS Separated Analytes Quant Purity & Impurity Quantification GC->Quant HPLC->MS Separated Analytes HPLC->Quant MS->Quant NMR->Quant qNMR

Caption: Interrelationship of analytical techniques for comprehensive purity assessment.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-nitrobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-5-nitrobenzotrifluoride, ensuring the safety of laboratory personnel and environmental protection.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is harmful if swallowed, comes into contact with skin, or is inhaled. It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1]

Hazard Profile

A summary of the hazard classifications for this compound is provided in the table below.

Hazard ClassHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1][2]
Hazardous to the aquatic environment — Chronic hazardH411Toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Skin and Body Protection: Protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) or a self-contained breathing apparatus, especially in case of spills or inadequate ventilation.[2]

Step-by-Step Disposal Protocol

1. Spill Management:

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Move upwind from the spill.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1] Contain the spill using inert materials such as sand, earth, or vermiculite.[1]

  • Collection: Carefully collect the absorbed material and recoverable product into a suitable, labeled container for waste disposal.[1]

2. Waste Container Management:

Proper handling of the waste container is critical to ensure safety and compliance.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.

  • Storage: Store the sealed waste container in a well-ventilated area, away from incompatible materials.[1][3]

3. Final Disposal:

Disposal of this compound must be conducted in accordance with local, state, and federal regulations.

  • Consult Regulations: Always refer to the laws and regulations operating in your area, as requirements for waste disposal may differ.[1]

  • Authorized Disposal Facility: Dispose of the contents and container at an authorized hazardous or special waste collection point.[1][3]

  • Disposal Methods:

    • Incineration: Incineration in a licensed facility, potentially after mixing with a suitable combustible material, is a preferred method.[1]

    • Landfill: If incineration is not an option, burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes may be permissible.[1]

  • Container Decontamination: If the container is to be reused, it must be thoroughly cleaned. If it cannot be sufficiently cleaned, it should be punctured to prevent reuse and disposed of according to regulations.[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_spill Spill Management cluster_disposal Final Disposal cluster_methods Authorized Disposal Methods PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Evacuate Evacuate Area & Ensure Ventilation PPE->Evacuate Contain Contain Spill with Inert Material Evacuate->Contain Collect Collect Waste into Labeled Container Contain->Collect Store Store Sealed Container in Ventilated Area Collect->Store Consult Consult Local Regulations Store->Consult Dispose Transfer to Authorized Waste Facility Consult->Dispose Incineration Licensed Incineration Dispose->Incineration Preferred Landfill Licensed Landfill Dispose->Landfill Alternative

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 2-Fluoro-5-nitrobenzotrifluoride (CAS No. 400-74-8). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical with multiple routes of exposure. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[1][2] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.To prevent eye contact which can cause serious irritation.[1][2][3][4]
Skin Protection Chemical-resistant gloves (Butyl rubber is recommended for nitro compounds). A lab coat, full-length pants, and closed-toe shoes are also required. For potential splash hazards, a chemical-resistant apron or coveralls should be worn.[1][4][5][6]To prevent skin contact which can cause irritation and absorption of the harmful substance.[1][2]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[1][5][7] If a fume hood is not available or insufficient, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is necessary.[5]To prevent inhalation, which can cause respiratory tract irritation and other harmful effects.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound to ensure safety at every stage.

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[5]

  • PPE Inspection: Check all PPE for integrity before use.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[5]

2. Handling the Chemical:

  • Perform all manipulations of this compound within a certified chemical fume hood.[1][5][7]

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Do not eat, drink, or smoke in the laboratory area.[1]

  • Keep the container tightly closed when not in use.[1]

3. Post-Experiment Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Contaminated clothing should be removed and laundered before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.

Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

Disposal Method:

  • Dispose of the chemical waste through an authorized hazardous waste collection service.[1][7]

  • Acceptable disposal methods include incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.[1]

  • Do not dispose of this chemical down the drain or in regular trash.

Container Decontamination:

  • Empty containers must be decontaminated before disposal.[1] Observe all label safeguards on the container until it is cleaned and destroyed.[1]

Experimental Workflow and Safety Protocols

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 prep4 Check Emergency Equipment prep3->prep4 handle1 Transfer Chemical in Fume Hood prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Segregate Waste handle3->post1 Experiment Complete post2 Clean Work Area post1->post2 post3 Remove and Store PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Label Hazardous Waste post4->disp1 End of Session disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.